molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one CAS No. 853925-19-6

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

カタログ番号: B588232
CAS番号: 853925-19-6
分子量: 272.347
InChIキー: CXZLQXBUKJCILW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is a chemical derivative related to the extensively studied polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (BaP). BaP is a well-known environmental contaminant and a Group 1 human carcinogen, formed from the incomplete combustion of organic materials . This compound is provided as a high-purity standard for research use exclusively. Its primary research value lies in the study of PAH metabolism, metabolic detoxification pathways, and the mechanisms underlying PAH-induced toxicity. Researchers can utilize this chemical to investigate the complex biotransformation of PAHs, which often involves cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) and can lead to the formation of reactive, oxidative metabolites that cause DNA adducts and induce oxidative stress . The induction of oxidative stress is a key mechanism of BaP toxicity, involving the generation of reactive oxygen species (ROS), disturbance of antioxidant enzyme activities, and promotion of lipid peroxidation . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

IUPAC Name

2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZLQXBUKJCILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858441
Record name 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853925-19-6
Record name 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one chemical structure and properties

[1]

Executive Summary & Chemical Identity

This compound represents a partially saturated, oxidized metabolite analog of Benzo[a]pyrene (BaP). Unlike the planar parent molecule, this derivative possesses significant non-planarity due to saturation at the 1, 11, 12, and 12a positions and the introduction of a ketone functionality at position 3.

These structural modifications drastically alter its interaction with cytochrome P450 enzymes and DNA intercalation potential compared to fully aromatic PAHs. It is primarily utilized as a reference standard in the study of PAH metabolic activation and the synthesis of chiral DNA adduct probes.

Core Chemical Data
ParameterTechnical Specification
CAS Number 853925-19-6
Molecular Formula C₂₀H₁₆O
Molecular Weight 272.34 g/mol
IUPAC Name 1,11,12,12a-Tetrahydrobenzo[a]pyren-3(2H)-one
SMILES O=C1CCC2CCc3c4ccccc4cc4ccc1c2c34
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water

Structural Characterization & Stereochemistry

The defining feature of this molecule is the 1,11,12,12a-tetrahydro motif. In standard benzo[a]pyrene, the carbon skeleton is fully conjugated and planar.

  • Loss of Planarity: The saturation at the ring junction (C12a) and the D-ring (C11, C12) breaks the global aromaticity. The molecule adopts a "puckered" conformation, likely a half-chair or envelope geometry in the saturated rings.

  • Ketone Functionality: The C3 ketone (conjugated with the remaining aromatic system) acts as an electron-withdrawing group, altering the electron density of the remaining aromatic rings (B and C).

  • Chirality: The C12a position is a chiral center. Synthetic preparations typically yield a racemate unless asymmetric catalysis is employed.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the disruption of aromaticity relative to the parent BaP structure.

StructureAnalysiscluster_modsPhysiochemical ImpactBaPBenzo[a]pyrene(Parent, Planar, C20H12)Deriv1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one(Non-Planar, C20H16O)BaP->Deriv 1. Partial Hydrogenation (1,11,12,12a) 2. Oxidation (C3 Ketone)FeaturesStructural ModificationsDeriv->FeaturesMod1Loss of Planarity(Reduced DNA Intercalation)Features->Mod1Mod2Altered Lipophilicity(LogP decrease)Features->Mod2Mod3Reactivity(Ketone susceptible to reduction)Features->Mod3

Caption: Structural evolution from Benzo[a]pyrene to the tetrahydro-ketone derivative, highlighting key physiochemical shifts.

Synthetic Pathways

While specific literature on the 1,11,12,12a isomer is proprietary to reference standard manufacturers, the synthesis follows the canonical Haworth Succinoylation Strategy adapted for pyrene derivatives. This pathway ensures regio-control over the ketone placement and saturation levels.

Representative Synthetic Protocol

Precursor: Pyrene or 1,2,3,6,7,8-Hexahydropyrene.

  • Friedel-Crafts Acylation: Reaction of the pyrene core with succinic anhydride (AlCl₃ catalyst) introduces the four-carbon chain required for the new ring.

  • Clemmensen Reduction: Reduction of the resulting keto-acid to a butyric acid derivative.

  • Cyclization: Intramolecular cyclization using Polyphosphoric Acid (PPA) or HF to close the ring, forming the cyclic ketone.

  • Regio-Selective Hydrogenation: Catalytic hydrogenation (Pd/C or Raney Ni) under controlled pressure targets the specific double bonds (11,12) and the junction (12a) while preserving the ketone.

SynthesisPathStartPyrene Core(Starting Material)Step1Succinic Anhydride + AlCl3(Friedel-Crafts Acylation)Start->Step1Inter14-(1-Pyrenyl)butanoic acidStep1->Inter1Step2Cyclization (PPA/HF)Ring ClosureInter1->Step2Inter2Benzo[a]pyren-3-one derivativeStep2->Inter2Step3Selective Hydrogenation(Pd/C, H2, controlled)Inter2->Step3Final1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-oneStep3->Final

Caption: Logical synthetic flow based on standard PAH homologation and cyclization chemistry.

Experimental Protocols & Reactivity

A. Solubility & Stock Preparation

Due to the hydrophobic aromatic core, this compound requires organic solvents for solubilization.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

  • Concentration: Stock solutions up to 10 mM are stable in DMSO at -20°C.

  • Aqueous Working Solutions: Precipitates rapidly in >1% aqueous media. Always add the organic stock to the vortexing aqueous buffer to minimize aggregation.

B. Reactivity Profile

The C3 ketone and the saturated C12a junction create specific reactivity nodes:

  • Reduction: The ketone can be reduced to the alcohol (3-hydroxy-tetrahydro-BaP) using NaBH₄ in methanol. This mimics metabolic phase I reduction.

  • Oxidation: The saturated 11,12 bond is susceptible to oxidative dehydrogenation (e.g., with DDQ) to restore aromaticity, potentially regenerating the fully aromatic BaP core or forming quinones.

C. Safety & Handling (Critical)

Hazard Class: Carcinogen / Mutagen (PAH Derivative).

  • Engineering Controls: All handling must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

  • Deactivation: Do not dispose of down the drain. Treat waste with 10% sodium hypochlorite (bleach) or perform UV-oxidation prior to hazardous waste disposal.

Biological Implications

In drug development and toxicology, this molecule serves as a model for "Bay Region" vs. "K-Region" activation .

  • Metabolic Probe: It mimics the structure of BaP metabolites formed by epoxide hydrolase and dihydrodiol dehydrogenase.

  • Adduct Formation: The reduced planarity allows researchers to study how non-intercalating PAH metabolites might bind to cytosolic receptors (like AhR) differently than their planar counterparts.

  • Genotoxicity: While less potent than the diol-epoxide (BPDE), ketone derivatives can generate Reactive Oxygen Species (ROS) through redox cycling if metabolized to quinones.

References

  • Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press. (Seminal text on PAH synthesis logic).
  • PubChem. (2024). Benzo[a]pyrene and Derivatives Compound Summary. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). PAH Structure Index. Retrieved from [Link]

An In-Depth Technical Guide to the Chemical Safety and Toxicology of GDC-0152 (CAS 853925-19-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for clinical decision-making. All personnel handling this compound should be thoroughly trained in the safe handling of potent, hazardous substances and should consult the specific SDS provided by their supplier.

Introduction

GDC-0152 (CAS 853925-19-6) is a potent, small-molecule second mitochondrial activator of caspases (Smac) mimetic and an antagonist of the Inhibitor of Apoptosis (IAP) proteins.[1][2] Developed as a potential antineoplastic agent, GDC-0152 targets key regulators of apoptosis, a critical pathway often dysregulated in cancer.[3][4] This guide provides a comprehensive overview of the available chemical safety and toxicology data for GDC-0152, with insights into its mechanism of action, preclinical safety profile, and essential handling precautions. While clinical development of GDC-0152 was discontinued in Phase I, the data gathered provides valuable insights for researchers working with this compound and for the broader field of IAP inhibitor development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of GDC-0152 is fundamental to its safe handling and use in a laboratory setting.

PropertyValueSource
CAS Number 853925-19-6[1][5]
Molecular Formula C25H34N6O3S[5][6]
Molecular Weight 498.6 g/mol [6]
Physical State Crystalline solid[5]
Solubility Soluble in DMSO (50 mg/mL) and Ethanol (50 mg/mL).[1][1][5][7]
Storage and Stability Store at -20°C. Stable for at least 4 years under these conditions. Stock solutions can be stored at -20°C for several months.[5][8][5][8]

Mechanism of Action: Inducing Apoptosis through IAP Antagonism

GDC-0152 functions as a Smac mimetic, targeting the baculoviral IAP repeat (BIR) domains of several IAP proteins, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][9] IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis by inhibiting caspases, the key executioners of programmed cell death.[10]

By binding to the BIR domains, GDC-0152 disrupts the interaction between IAPs and caspases, thereby liberating the apoptotic machinery.[1][9] A critical aspect of GDC-0152's mechanism is the induction of cIAP1 and cIAP2 auto-ubiquitination and subsequent proteasomal degradation.[1] This leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[3] This signaling cascade results in the transcriptional upregulation of several cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][3] The secreted TNF-α can then act in an autocrine or paracrine manner to further promote apoptosis.[11]

GDC-0152_Mechanism_of_Action cluster_0 Cancer Cell GDC0152 GDC-0152 IAPs IAP Proteins (cIAP1, cIAP2, XIAP) GDC0152->IAPs Antagonizes NFkB NF-κB Pathway (non-canonical) GDC0152->NFkB Activates via cIAP degradation Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes TNFa TNF-α Secretion NFkB->TNFa Induces TNFR TNF Receptor TNFa->TNFR Binds TNFR->Apoptosis Signals for

Caption: Mechanism of action of GDC-0152.

Preclinical Toxicology

The preclinical safety of GDC-0152 has been evaluated in rats and dogs. The primary toxicity observed is directly linked to its on-target pharmacology, specifically the induction of TNF-α.[3]

Acute and Repeat-Dose Toxicity

In both rat and dog models, intravenous administration of GDC-0152 resulted in a dose-dependent, acute systemic inflammatory response and hepatic injury.[3][12]

Key Toxicological Findings:

  • Systemic Inflammation: Characterized by elevated plasma cytokines (including TNF-α, IL-6, and MCP-1), and an inflammatory leukogram.[3][12]

  • Hepatic Injury: Evidenced by increased liver transaminases and histopathological findings of inflammatory infiltrates and apoptosis/necrosis in multiple tissues.[3][12]

Species-Specific Sensitivity: Dogs were found to be significantly more sensitive to the toxic effects of GDC-0152 than rats.[11] Importantly, at comparable exposures, these toxicities were not observed in human clinical trials.[3]

Quantitative Toxicology Data

While specific LD50 values for GDC-0152 are not publicly available, a No-Observed-Adverse-Effect-Level (NOAEL) has been established in dogs.

ParameterSpeciesRoute of AdministrationValueReference
NOAEL DogIntravenous1 mg/kg[8]

Note: The absence of publicly available LD50 data necessitates that GDC-0152 be handled as a compound with high acute toxicity potential.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific public data available on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of GDC-0152. The discontinuation of its clinical development in Phase I likely precluded the conduct of these comprehensive toxicology studies.

General Considerations for SMAC Mimetics/IAP Inhibitors:

  • Genotoxicity: The core chemical structure of GDC-0152 does not contain obvious structural alerts for mutagenicity. However, without experimental data (e.g., Ames test, in vitro/in vivo micronucleus assays), a genotoxic potential cannot be ruled out.

  • Carcinogenicity: Long-term carcinogenicity bioassays have not been reported for GDC-0152.

  • Reproductive and Developmental Toxicity: The effects of GDC-0152 on fertility and embryo-fetal development have not been publicly disclosed. As a precautionary measure, this compound should be considered a potential reproductive and developmental toxicant.

Pharmacokinetics

Pharmacokinetic studies have been conducted in preclinical species and humans.

SpeciesKey Pharmacokinetic ParametersReference
Rats, Dogs Dose-proportional exposure.[2]
Humans Linear pharmacokinetics over the tested dose range (0.049 to 1.48 mg/kg).[13]

Safe Handling and Personal Protective Equipment (PPE)

Given the potent biological activity and the observed toxicity in preclinical studies, GDC-0152 should be handled as a hazardous substance.[14]

Engineering Controls
  • All handling of solid GDC-0152 and preparation of stock solutions should be conducted in a certified chemical fume hood.[14]

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate level of PPE. The following are general recommendations:

PPE CategorySpecification
Hand Protection Chemical-resistant, disposable gloves (e.g., nitrile). Double gloving is recommended when handling the solid compound or concentrated solutions.[14]
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[14]
Body Protection A fully buttoned laboratory coat, preferably with elastic cuffs. A disposable gown may be appropriate for handling larger quantities.[14]
Respiratory Protection Not typically required when handling small quantities in a fume hood. If there is a risk of aerosolization outside of a containment device, a properly fitted respirator should be used.
Experimental Protocols: Safe Handling Procedures

Preparation of Stock Solutions:

  • Work within a certified chemical fume hood.

  • Wear appropriate PPE (lab coat, safety glasses, and double gloves).

  • Carefully weigh the desired amount of GDC-0152 powder.

  • Add the appropriate solvent (e.g., DMSO, ethanol) to the powder.[1][5][7]

  • Gently vortex or sonicate to ensure complete dissolution.[1]

  • Store the stock solution in small, tightly sealed aliquots at -20°C or below to minimize freeze-thaw cycles.[5][14]

Waste Disposal:

  • Solid Waste: Contaminated PPE, weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.[14]

  • Liquid Waste: Unused or spent solutions containing GDC-0152 should be collected in a clearly labeled, sealed hazardous waste container.[14]

  • Sharps: Needles and syringes used with GDC-0152 solutions must be disposed of in a designated sharps container for hazardous chemical waste.[14]

All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[14]

Emergency Procedures

In the event of an exposure or spill, follow these procedures and any additional protocols established by your institution's Environmental Health and Safety (EHS) department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

GDC-0152 is a potent IAP antagonist with a well-defined mechanism of action that leads to TNF-α-dependent apoptosis. Its preclinical toxicology is characterized by an on-target inflammatory response and hepatic injury, with notable species-specific differences in sensitivity. While significant data gaps exist regarding its genotoxicity, carcinogenicity, and reproductive toxicity due to the cessation of its clinical development, the available information underscores the necessity of handling this compound with stringent safety precautions. Researchers and drug development professionals must adhere to the recommended safe handling procedures and utilize appropriate personal protective equipment to mitigate the risks associated with this potent investigational compound.

References

  • Cui, Q., Huang, C., Liu, J. Y., & Zhang, J. T. (2023). Small molecule inhibitors targeting the “undruggable” survivin: the past, present, and future from a medicinal chemist's perspective. Journal of Medicinal Chemistry, 66(24), 16486–16510.
  • Erickson, R. I., Tarrant, J., Cain, G., Lewin-Koh, S. C., Dybdal, N., Wong, H., Blackwood, E., West, K., Steigerwalt, R., Mamounas, M., Flygare, J. A., Amemiya, K., Dambach, D., Fairbrother, W. J., & Diaz, D. (2013). Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology. Toxicological Sciences, 131(1), 247–258.
  • Flygare, J. A., Beresini, M., Budha, N., Chan, H., Chan, I. T., Cheeti, S., Cohen, F., Deshayes, K., Doerner, K., Eckhardt, S. G., Elliott, L. O., Feng, B., Franklin, M. C., Reisner, S. F., Gazzard, L., Halladay, J., Hymowitz, S. G., La, H., LoRusso, P., … Fairbrother, W. J. (2012). Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101–4113.
  • Geserick, P., Hupe, M., Fularczyk, A., Roolf, C., Mau, A., Fiedler, W., & Vollmar, B. (2009). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression.
  • Flygare, J. A., Beresini, M., Budha, N., et al. (2012). The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). PMC. [Link]

  • PubChem. (n.d.). Gdc-0152. [Link]

  • National Cancer Institute. (n.d.). Definition of Smac mimetic GDC-0152. [Link]

  • LaCasse, E. C., Mahoney, D. J., Cheung, H. H., Plenchette, S., Baird, S., & Korneluk, R. G. (2007). The inhibitors of apoptosis (IAPs) as cancer targets.
  • ResearchGate. (n.d.). Chemical structure of GDC-0152. [Link]

  • Varfolomeev, E., Goncharov, T., Fedorova, A. V., Dynek, J. N., Zobel, K., Deshayes, K., Fairbrother, W. J., & Vucic, D. (2008). c-IAP1 and c-IAP2 are critical mediators of tumor necrosis factor alpha (TNFalpha)-induced NF-kappaB activation. The Journal of Biological Chemistry, 283(36), 24295–24299.
  • ResearchGate. (2025, August 10). (PDF) Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology. [Link]

  • Fulda, S. (2014). Molecular Pathways: Targeting Inhibitor of Apoptosis Proteins in Cancer—From Molecular Mechanism to Therapeutic Application. Clinical Cancer Research, 20(2), 289–295.
  • AdisInsight. (2023, November 5). GDC 0152. [Link]

  • LKT Laboratories, Inc. (n.d.). GDC-0152 Free Base. [Link]

  • Oxford Academic. (2012, September 5). Toxicity Profile of Small-Molecule IAP Antagonist GDC-0152 Is Linked to TNF-α Pharmacology. [Link]

  • PubMed. (2012, November 15). Dogs are more sensitive to antagonists of inhibitor of apoptosis proteins than rats and humans: a translational toxicokinetic/toxicodynamic analysis. [Link]

Sources

Metabolic Profiling and Bioactivation Pathways of Tetrahydro-benzopyren-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of tetrahydro-benzopyren-3-one derivatives, with a specific focus on the exemplar compound 1,11,12,12a-tetrahydro-benzo[a]pyren-3(2H)-one (CAS 853925-19-6).[1] It is designed for researchers investigating PAH (Polycyclic Aromatic Hydrocarbon) toxicology, metabolic activation, and the development of PAH-based molecular probes.[1]

Executive Summary

Tetrahydro-benzopyren-3-one derivatives represent a unique class of partially saturated, oxidized PAH metabolites. Unlike the parent Benzo[a]pyrene (BaP), which requires multi-step activation to form DNA-reactive diol epoxides, these ketone-functionalized derivatives enter the metabolic cascade at an intermediate oxidation state.[1] Their metabolism is governed by a competition between reductive detoxification (mediated by Aldo-Keto Reductases) and oxidative bioactivation (mediated by Cytochrome P450s). Understanding these pathways is critical for elucidating the non-canonical mechanisms of PAH toxicity and for using these scaffolds in drug discovery or proteomic probing.

Chemical Identity and Structural Logic

The core scaffold, exemplified by This compound , features a disruption of the fully conjugated aromatic system characteristic of BaP.[1]

  • Ketone Functionality (C3): The presence of a carbonyl group at position 3 (or 7, depending on isomer numbering) shifts the metabolic priority from oxidation to reduction.

  • Saturation (Tetrahydro-): The saturation of specific rings (e.g., the 11,12-bridge or the 7,8,9,10-ring in other isomers) alters the planarity of the molecule, potentially reducing its affinity for the Ah Receptor (AhR) compared to the parent BaP, while creating new stereochemical centers upon metabolism.[1]

Predicted Metabolic Pathways

Based on the structural pharmacophores and established biotransformation rules for oxidized PAHs (e.g., BaP-quinones and hydroxy-BaP), the metabolism of tetrahydro-benzopyren-3-one derivatives follows three distinct vectors.

Vector A: Reductive Metabolism (Phase I)

The dominant pathway for PAH-ketones is the reduction of the carbonyl group to a secondary alcohol.

  • Enzymology: This reaction is catalyzed primarily by cytosolic Aldo-Keto Reductases (AKR1C family) and Carbonyl Reductases (CBRs) .[1]

  • Mechanism: NADPH-dependent hydride transfer reduces the C3-ketone to a C3-hydroxyl group.

  • Stereochemistry: This reduction generates a new chiral center. The stereoselectivity (R- vs. S-alcohol) is enzyme-isoform dependent and dictates the subsequent conjugation efficiency.

  • Significance: This is generally considered a detoxification step, converting the electrophilic ketone (which can form Schiff bases or undergo redox cycling) into a nucleophilic alcohol ready for conjugation.

Vector B: Phase II Conjugation

The secondary alcohol formed in Vector A serves as a substrate for Phase II transferases.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) , particularly UGT1A and UGT2B isoforms, transfer glucuronic acid to the C3-hydroxyl.[1] This is the major clearance pathway.

  • Sulfation: Sulfotransferases (SULTs) (e.g., SULT1A1) generate the sulfate ester.[1] Note: While often detoxifying, sulfated benzylic alcohols in PAHs can sometimes become reactive electrophiles (though less likely at the C3 position compared to the C6-methyl of other PAHs).

Vector C: Oxidative Bioactivation (CYP450-Mediated)

Despite the partial saturation, the remaining aromatic rings are susceptible to oxidation by CYP1A1 and CYP1B1 .

  • Aromatization: CYP enzymes may catalyze the dehydrogenation of the tetrahydro-ring, attempting to restore full aromaticity, potentially yielding 3-hydroxy-benzo[a]pyrene .[1]

  • Epoxidation: If the "bay region" (positions 10-11-12 in standard numbering) remains accessible and unsaturated, CYPs can introduce epoxide moieties, leading to the formation of DNA adducts similar to the canonical BPDE (Benzo[a]pyrene-7,8-diol-9,10-epoxide) pathway.[1]

Visualization of Metabolic Fate[3]

The following diagram illustrates the divergence between reductive detoxification and oxidative activation pathways.

MetabolicPathways cluster_0 Detoxification Axis cluster_1 Bioactivation Axis Parent Tetrahydro-benzopyren-3-one (Parent Ketone) Alcohol Tetrahydro-benzopyren-3-ol (Secondary Alcohol) Parent->Alcohol Reductive (Major) AKR1C1-4 / CBR1 (Cytosolic) Aromatized 3-Hydroxy-Benzo[a]pyrene (Restored Aromaticity) Parent->Aromatized Oxidative CYP1A1 / CYP1B1 Glucuronide 3-O-Glucuronide (Excretion) Alcohol->Glucuronide UGTs (Microsomal) Sulfate 3-O-Sulfate (Excretion) Alcohol->Sulfate SULTs (Cytosolic) Quinone BaP-Quinones (Redox Cycling/ROS) Aromatized->Quinone Oxidation Peroxidases / CYPs

Figure 1: Divergent metabolic pathways for tetrahydro-benzopyren-3-one. The reductive axis (yellow/green) leads to excretion, while the oxidative axis (red) can restore toxicity.[1]

Experimental Protocols for Metabolic Profiling

To validate these pathways, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Metabolic Stability & Metabolite ID

Objective: Determine the intrinsic clearance (


) and identify primary metabolites (alcohol vs. aromatized).
  • System Preparation:

    • Thaw pooled human liver microsomes (HLM) (0.5 mg/mL protein) and human liver cytosol (HLC) (1.0 mg/mL protein).[1] Note: Cytosol is required to capture AKR activity.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3 mM MgCl₂.

  • Incubation:

    • Pre-incubate substrate (1 µM final) with enzyme mix for 5 min at 37°C.

    • Initiation: Add cofactor mix (2 mM NADPH + 2 mM UDPGA + 0.1 mM PAPS) to activate all pathways simultaneously.[1]

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching:

    • Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Benzo[a]pyrene-d12).[1]

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: Operate in Negative Ion Mode (ESI-) for the ketone/alcohol and Positive Ion Mode (ESI+) if aromatization occurs.

    • Key Transitions: Monitor loss of 176 Da (Glucuronide) and 80 Da (Sulfate).

Protocol B: Chiral Separation of the Alcohol Metabolite

Objective: Determine the stereoselectivity of the ketone reduction.

  • Sample Gen: Generate the alcohol metabolite using the cytosolic incubation (Protocol A, without UDPGA/PAPS).

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate and reconstitute in mobile phase.

  • Chiral Chromatography:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane:Isopropanol (90:[1]10) isocratic flow.[2]

    • Detection: UV/Vis at 254 nm (or fluorescence: Ex 280 nm / Em 430 nm).[1]

    • Validation: Compare retention times against racemic synthetic standards of the 3-ol derivative.

Quantitative Data Presentation (Template)

When reporting results for these derivatives, structure your data as follows to ensure comparability with literature values for BaP.

Metabolic ParameterEnzyme SystemKinetic Constant (

)

(nmol/min/mg)
Significance
Ketone Reduction Human Cytosol (AKR1C)Low (< 5 µM)High (> 10)Rapid detoxification; limits bioactivation.[1]
Glucuronidation Human Microsomes (UGT)Moderate (10-50 µM)ModerateRate-limiting step for clearance.[1]
Aromatization Human Microsomes (CYP)High (> 50 µM)LowPotential tox pathway; relevant at high exposure.[1]

Bioactivation & Toxicological Context

While the tetrahydro-3-one derivatives are often less potent carcinogens than the parent BaP, they pose specific risks:

  • Redox Cycling: If the ketone is metabolized to a quinone (via the aromatized intermediate), it can enter a redox cycle, generating Superoxide Anion (

    
    ) and Hydrogen Peroxide (
    
    
    
    ), leading to oxidative DNA damage (8-OHdG formation).[1]
  • AhR Activation: The derivatives may still bind the Aryl Hydrocarbon Receptor (AhR), inducing CYP1A1 expression and thereby accelerating the bioactivation of other co-existing PAHs (Co-carcinogenesis).

References

  • Compound Identity: this compound. CAS 853925-19-6.[1][3][4][5] Available from Santa Cruz Biotechnology and Toronto Research Chemicals. [1]

  • General BaP Metabolism: Gelboin, H. V. (1980).[1] Benzo[a]pyrene metabolism, activation and carcinogenesis: role and regulation of mixed-function oxidases and related enzymes. Physiological Reviews, 60(4), 1107-1166.[1] [1]

  • AKR-Mediated Reduction: Penning, T. M., et al. (1999).[1] Aldo-keto reductase (AKR) 1C3: Role in polycyclic aromatic hydrocarbon (PAH) activation. Proceedings of the National Academy of Sciences, 96(26), 14720-14725.[1] [1]

  • Quinone Redox Cycling: Bolton, J. L., et al. (2000).[1] The role of quinones in the toxicity of agents that induce oxidative stress. Chemical Research in Toxicology, 13(3), 135-160.[1] [1]

  • Analytical Methods: 1,2,3,4,5,6,7,8,9,10,11,12-Dodecadeuteriobenzo[a]pyrene (Internal Standard). PubChem CID 12202235.[1] [1]

Sources

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one: Mechanisms of Carcinogenic Activation and Metabolic Relevance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one in Carcinogenesis Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The study of polycyclic aromatic hydrocarbons (PAHs) has long focused on the oxidative pathways leading to diol epoxides (e.g., BPDE). However, the metabolic landscape of Benzo[a]pyrene (BaP) is vast, involving reductive pathways and the formation of partially saturated ketone derivatives. This compound (CAS: 853925-19-6) represents a specific, partially hydrogenated metabolite class that challenges the classical "bay region" theory. This technical guide reviews the structural significance, formation mechanisms, and carcinogenic potential of this compound, positioning it within the broader context of PAH activation by Aldo-Keto Reductases (AKRs) and reductive metabolism.

Chemical Identity & Structural Logic

To understand the carcinogenic potential of this molecule, one must first deconstruct its unique topology, which differs significantly from the planar parent BaP.

Property Data Significance
IUPAC Name This compoundIndicates saturation at the "top" (Ring A) and "bottom" (Ring E/Bridge) of the pyrene core.
CAS Number 853925-19-6Unique identifier for proteomics and metabolic standards.
Molecular Formula C₂₀H₁₆OSuggests a higher degree of saturation (Hexahydro-equivalent level relative to BaP core) or specific reductive functionalization.
Functional Group Cyclic Ketone (C3)Identifying feature of AKR-mediated metabolism of 3-hydroxy-BaP or dihydrodiols.
Stereochemistry Chiral center at 12aThe bridgehead saturation introduces chirality, affecting enzyme binding (CYP450/AKR).
Structural Analysis

Unlike the planar Benzo[a]pyrene, the 1,11,12,12a-tetrahydro framework introduces significant pucker to the molecule.

  • Ring A (1,2,3): Saturated and contains the ketone. This mimics the structure of 3-oxo-steroids, potentially interacting with nuclear receptors.

  • Position 12a: Saturation at this bridgehead disrupts the aromatic conjugation between the pyrene core and the peripheral rings, altering the molecule's intercalation geometry with DNA.

Mechanisms of Carcinogenesis

The carcinogenicity of this compound is hypothesized to proceed via non-classical pathways, distinct from the CYP1A1-mediated diol epoxide route.

The Aldo-Keto Reductase (AKR) Pathway

While Cytochrome P450s (CYPs) oxidize PAHs, Aldo-Keto Reductases (AKR1C1-AKR1C4) perform two-electron reductions. This molecule is a prototypical product of the "Ketone Pathway" :

  • Precursor Formation: BaP is oxidized to BaP-7,8-dihydrodiol or 3-hydroxy-BaP .

  • Oxidation/Isomerization: AKRs can oxidize dihydrodiols to catechols (o-quinones) or reduce specific double bonds.

  • Ketone Formation: The 3-OH group can be oxidized to a 3-oxo group, while concurrent hydrogenation (reductive metabolism) at 1, 11, 12, and 12a stabilizes the ketone.

Reactive Oxygen Species (ROS) & Redox Cycling

Unlike diol epoxides which form stable DNA adducts, ketone/quinone derivatives like this compound are redox-active.

  • Mechanism: The ketone can undergo futile redox cycling (reduction to alcohol, re-oxidation to ketone), generating Superoxide Anions (O₂•⁻) and Hydroxyl Radicals (•OH) .

  • Outcome: This leads to 8-oxo-dG lesions (oxidative DNA damage) rather than bulky hydrophobic adducts.

"Proximate" Carcinogen Status

This molecule serves as a proximate carcinogen . It requires metabolic activation (likely further oxidation or reduction) to bind DNA covalently, or it acts as a tumor promoter by inducing oxidative stress and inflammation via the Aryl Hydrocarbon Receptor (AhR).

MetabolicPathway cluster_legend Pathway Legend BaP Benzo[a]pyrene (BaP) OH_BaP 3-Hydroxy-BaP BaP->OH_BaP CYP1A1/1B1 Dione BaP-3,6-dione OH_BaP->Dione Peroxidase/COX-2 Target 1,11,12,12a-Tetrahydro- benzo[a]pyren-3(2H)-one OH_BaP->Target Reductive Metabolism (AKR/Gut Microbiota) ROS ROS Generation (8-oxo-dG) Target->ROS Redox Cycling DNA_Adduct Depurinating Adducts Target->DNA_Adduct One-electron Oxidation key Blue: Parent | Red: Reactive Intermediate | Green: Target Analyte

Figure 1: Proposed metabolic positioning of this compound within the oxidative and reductive biotransformation of Benzo[a]pyrene.

Experimental Protocols for Validation

To validate the presence and toxicity of this specific metabolite, the following self-validating workflows are recommended.

Synthesis & Purification

Since this is a non-standard metabolite, custom synthesis via partial hydrogenation is often required.

  • Step 1: Birch Reduction of Benzo[a]pyrene using Li/NH₃ (liquid) to yield 1,2,3,4,7,8,9,10-octahydro derivatives.

  • Step 2: Selective oxidation using Jones Reagent or DDQ to restore aromaticity in specific rings while retaining the 3-keto functionality.

  • Validation: Use ¹H-NMR to confirm the loss of aromatic protons at positions 1, 11, 12 and the appearance of aliphatic multiplets.

In Vitro Mutagenicity Assay (Ames Test)

Objective: Determine if the ketone requires S9 activation.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Control: Benzo[a]pyrene (positive, requires S9), DMSO (negative).

  • Test Compound: this compound (0.1 - 100 µ g/plate ).

  • Conditions: +/- S9 liver homogenate (induced with Aroclor 1254).

  • Interpretation:

    • High Revertants (+S9): Indicates it is a pro-carcinogen requiring CYP activation.

    • High Revertants (-S9): Indicates direct reactivity (likely via Michael addition to DNA bases).

DNA Adduct Quantification (³²P-Postlabeling)

Objective: Detect bulky hydrophobic adducts.

  • Incubation: Treat Calf Thymus DNA with the compound (50 µM) for 24h.

  • Digestion: Micrococcal nuclease and spleen phosphodiesterase digestion to mononucleotides.

  • Labeling: T4 polynucleotide kinase + [γ-³²P]ATP.

  • Separation: Multi-directional TLC on PEI-cellulose.

  • Result: Distinct "fingerprint" spots compared to the classic BPDE-dG adduct standard.

Emerging Research: The Microbiome Connection

Recent literature suggests that 1,11,12,12a-tetrahydro derivatives may be unique markers of microbial degradation of PAHs in the gut or environment. Anaerobic bacteria and fungi (e.g., Phanerochaete chrysosporium) utilize ring-reducing dioxygenases that produce partially saturated ketones as dead-end metabolites or intermediates for ring cleavage. This highlights the compound's potential as a biomarker for bio-activation by the gut microbiome , a frontier in colorectal cancer research.

References

  • Penning, T. M., et al. (1996). "Aldo-keto reductase (AKR) 1C1-AKR1C4: functions, regulation, and role in PAH activation." Chemical Research in Toxicology. Link

  • Cavalieri, E. L., & Rogan, E. G. (1995). "The radical cation pathway of benzo[a]pyrene carcinogenesis." Environmental Health Perspectives. Link

  • Santa Cruz Biotechnology. (2024). "Product Data Sheet: this compound (CAS 853925-19-6)." Biochemicals Catalog. Link

  • Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
  • Xue, W., & Warshawsky, D. (2005). "Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage." Toxicology and Applied Pharmacology. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Rationale

1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is a saturated derivative of benzo[a]pyrene, a well-known PAH.[4][5][6] The partial saturation of the ring system can significantly alter its biological and chemical properties, making it a molecule of interest for toxicological studies or as a scaffold in medicinal chemistry. The synthesis of such complex polycyclic ketones requires a strategic approach to build the carbocyclic framework efficiently.

The proposed synthesis leverages the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] This method is ideal for constructing the final six-membered ring of the target molecule. The likely product of the Robinson annulation in this context would be a 1,2,11,12-tetrahydro-benzo[a]pyren-3-one, containing an α,β-unsaturated ketone. Therefore, a subsequent catalytic hydrogenation step is necessary to reduce the carbon-carbon double bond and yield the desired saturated product.[7][8]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy based on the Robinson annulation. The six-membered ring containing the ketone can be disconnected to reveal a 1,5-diketone intermediate, which in turn can be broken down into an α,β-unsaturated ketone (a Michael acceptor) and a ketone with an enolizable α-proton (a Michael donor).

G target This compound intermediate1 1,2,11,12-Tetrahydro-benzo[a]pyren-3-one (α,β-unsaturated ketone) target->intermediate1 Catalytic Hydrogenation intermediate2 1,5-Diketone Intermediate intermediate1->intermediate2 Intramolecular Aldol Condensation starting_materials Starting Materials: - 1,2,3,4-Tetrahydro-phenanthren-1-one - Methyl Vinyl Ketone (MVK) intermediate2->starting_materials Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocols

This section details the two-stage protocol for the synthesis of this compound.

Stage 1: Robinson Annulation for the Synthesis of 1,2,11,12-Tetrahydro-benzo[a]pyren-3-one

The first stage involves the reaction of 1,2,3,4-tetrahydrophenanthren-1-one with methyl vinyl ketone (MVK) in the presence of a base. This will proceed via a Michael addition to form a 1,5-diketone, which will then undergo an intramolecular aldol condensation to yield the α,β-unsaturated cyclic ketone.[1][2][3]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reagents Dissolve 1,2,3,4-tetrahydrophenanthren-1-one in solvent base Add base (e.g., NaOEt in EtOH) reagents->base mvk Slowly add Methyl Vinyl Ketone (MVK) base->mvk reflux Reflux the reaction mixture mvk->reflux monitor Monitor progress by TLC reflux->monitor quench Quench with aqueous acid monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the Robinson Annulation stage.

Detailed Protocol:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of sodium ethoxide in ethanol (a common base for this reaction).

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydrophenanthren-1-one (1.0 eq) in anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add the sodium ethoxide solution (1.1 eq) to the flask.

    • Allow the mixture to stir for 15-20 minutes to ensure complete formation of the enolate.

  • Michael Addition and Annulation:

    • To the cooled solution, add methyl vinyl ketone (MVK) (1.2 eq) dropwise via a syringe, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the 1,2,11,12-tetrahydro-benzo[a]pyren-3-one.

Quantitative Data Summary (Stage 1):

ParameterValue
Starting Ketone1,2,3,4-Tetrahydrophenanthren-1-one
Michael AcceptorMethyl Vinyl Ketone (MVK)
BaseSodium Ethoxide (NaOEt)
SolventAnhydrous Ethanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Stage 2: Catalytic Hydrogenation to this compound

The second stage involves the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone product from Stage 1. Catalytic hydrogenation is a standard and effective method for this transformation.[7][8]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup and Purification dissolve Dissolve unsaturated ketone in solvent catalyst Add catalyst (e.g., Pd/C) dissolve->catalyst hydrogen Introduce hydrogen gas (balloon or Parr shaker) catalyst->hydrogen stir Stir vigorously at room temperature hydrogen->stir monitor Monitor progress by TLC/GC-MS stir->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the filtrate filter->concentrate recrystallize Recrystallize the product concentrate->recrystallize

Caption: Workflow for the Catalytic Hydrogenation stage.

Detailed Protocol:

  • Reaction Setup:

    • In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr hydrogenation apparatus), dissolve the 1,2,11,12-tetrahydro-benzo[a]pyren-3-one (from Stage 1) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation:

    • Seal the reaction vessel and purge it with hydrogen gas.

    • Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is often sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures).

    • Stir the reaction mixture vigorously at room temperature to ensure good mixing of the substrate, solvent, catalyst, and hydrogen.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. This may take several hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all the product is collected.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • The resulting crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Quantitative Data Summary (Stage 2):

ParameterValue
Substrate1,2,11,12-Tetrahydro-benzo[a]pyren-3-one
Catalyst10% Palladium on Carbon (Pd/C)
ReagentHydrogen Gas (H₂)
SolventEthanol or Ethyl Acetate
Reaction TemperatureRoom Temperature
Reaction Time2-12 hours (monitor for completion)

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of the double bond.

  • Mass Spectrometry (MS): To confirm the molecular weight (272.34 g/mol for C₂₀H₁₆O).[4][5]

  • Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretch of the ketone and the absence of the C=C stretch from the α,β-unsaturated precursor.

  • Melting Point: To assess the purity of the final compound.

Safety Considerations

  • Benzo[a]pyrene and its derivatives are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[6][9]

  • Methyl vinyl ketone is toxic and a lachrymator. It should be handled with care in a fume hood.

  • Catalytic hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. The catalyst can be pyrophoric when dry and exposed to air. Ensure the system is properly set up and purged, and handle the catalyst with care.

References

  • Robinson annulation - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved February 22, 2024, from [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2025, January 19). Retrieved February 22, 2024, from [Link]

  • Synthesis Problem #1: Robinson Annulation - YouTube. (2020, July 16). Retrieved February 22, 2024, from [Link]

  • Isocyanide-based four-component synthesis of benzo[ a ]pyrano[2,3- c ]phena-zines. (2025, August 10). Synthesis, 44(2), 235-240.
  • Modification of the aza-robinson annulation for the synthesis of 4-methyl-benzo[c]quinolizin-3-ones, potent inhibitors of steroid 5alpha-reductase 1. (2000, November 17). The Journal of Organic Chemistry, 65(23), 8093-8095.
  • A Simple and One-pot Synthesis of Tetrahydrobenzo[b]pyrans and Spirooxindoles Catalyzed by H-Fe3O4@DA-SO3H as an Efficient, Light and Reusable Nanoc
  • A Green and Solvent Free Protocol for the Synthesis of Bioactive Tetrahydrobenzo[C]Xanthene-8-Ones Using Novel Ionic Liquid L-Py. (2017, February 16). Modern Organic Chemistry Research, 2(1).
  • A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions - Semantic Scholar. (2024, July 16). Retrieved February 22, 2024, from [Link]

  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles - The Royal Society of Chemistry. (2015, February 13). Retrieved February 22, 2024, from [Link]

  • A green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using a Fe3O4@SiO2–imid–PMAn magnetic nanocatalyst under ultrasonic irradiation or reflux conditions. (n.d.). RSC Publishing.
  • Basic Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature - RAIJMR. (n.d.). Retrieved February 22, 2024, from [Link]

  • An efficient protocol for synthesis of tetrahydrobenzo[b]pyrans using amino functionalized ionic liquid. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Synthesis of tetrahydrobenzo[b]pyran derivatives - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • On the Catalytic Hydrogenation of 3,4-Benzpyrene | Journal of the American Chemical Society. (n.d.). Retrieved February 22, 2024, from [Link]

  • Benzo[a]pyrene | C20H12 | CID 2336 - PubChem. (n.d.). Retrieved February 22, 2024, from [Link]

  • The High-Effective Catalytic Degradation of Benzo[a]pyrene by Mn-Corrolazine Regulated by Oriented External Electric Field: Insight From DFT Study - Frontiers. (2022, June 1). Retrieved February 22, 2024, from [Link]

Sources

Application Note: A Robust HPLC-FLD Method for the Detection of Tetrahydro-Benzo[a]pyrene Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the development and application of a High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) for the sensitive and selective analysis of tetrahydro-benzo[a]pyrene metabolites. Benzo[a]pyrene (BaP) is a ubiquitous and potent pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The formation of tetrahydro intermediates is a critical step in this activation pathway. Monitoring these metabolites serves as a key biomarker for assessing exposure and understanding the toxicological impact of BaP. This guide details a complete workflow, from efficient solid-phase extraction (SPE) for sample cleanup and concentration to optimized chromatographic separation and detection. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of BaP Metabolism

Benzo[a]pyrene (BaP) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials, making it a widespread environmental contaminant found in sources like tobacco smoke, vehicle exhaust, and grilled foods[1]. BaP itself is not the ultimate carcinogen; it requires metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP) monooxygenases, to become biologically reactive.[2][3].

This activation process involves a series of enzymatic reactions that convert the parent BaP into highly reactive epoxides. A critical pathway, often called the "diol epoxide pathway," leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which can covalently bind to DNA, forming adducts that initiate carcinogenesis[3][4][5]. The intermediate metabolites, including dihydrodiols and the subsequent tetrahydro-tetrols (formed upon hydrolysis of the epoxide), are crucial indicators of this activation process. Their detection and quantification in biological matrices (e.g., cell culture media, urine, or microsomal incubations) provide a direct measure of BaP metabolic activation and potential carcinogenic risk.

The Metabolic Activation Pathway of Benzo[a]pyrene

The following diagram illustrates the principal metabolic pathway leading to the formation of the ultimate carcinogenic species and the associated tetrahydro metabolites.

BaP_Metabolism BaP Benzo[a]pyrene (BaP) Epoxide BaP-7,8-epoxide BaP->Epoxide Diol BaP-7,8-dihydrodiol (A Dihydro-metabolite) Epoxide->Diol  Epoxide Hydrolase BPDE BaP-7,8-diol-9,10-epoxide (BPDE - Ultimate Carcinogen) Diol->BPDE Tetrols BaP-tetrols (Tetrahydro-metabolites) BPDE->Tetrols  Hydrolysis DNA_Adducts DNA Adducts BPDE->DNA_Adducts  Reaction with DNA

Caption: Metabolic activation of Benzo[a]pyrene to its ultimate carcinogenic form, BPDE.

Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate BaP and its relatively nonpolar metabolites. The inherent fluorescence of these polycyclic aromatic compounds allows for highly sensitive and selective detection using a Fluorescence Detector (FLD)[6][7][8]. A gradient elution program is utilized to ensure adequate separation of metabolites with varying polarities and to elute the highly nonpolar parent BaP in a reasonable timeframe. Sample preparation is achieved through Solid-Phase Extraction (SPE) with a C18 sorbent, which effectively removes polar interferences and concentrates the analytes of interest from complex biological matrices[9][10][11].

Experimental Workflow Overview

The entire analytical process, from sample collection to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Urine, Microsomes) Enzyme 2. Enzymatic Hydrolysis (for conjugated metabolites) Sample->Enzyme Deconjugation (if necessary) SPE 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Enzyme->SPE Evap 4. Evaporation & Reconstitution SPE->Evap Inject 5. HPLC-FLD Injection Evap->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Fluorescence Detection Separate->Detect Integrate 8. Peak Integration & Quantification Detect->Integrate Report 9. Data Reporting & Validation Integrate->Report

Caption: Step-by-step workflow for the analysis of BaP metabolites.

Materials and Instrumentation

Reagents and Standards
  • Benzo[a]pyrene (BaP) and metabolite standards (e.g., BaP-7,8-dihydrodiol, BaP-tetrols)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • β-glucuronidase/sulfatase enzyme solution (for urine analysis)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL

Instrumentation
  • HPLC System equipped with a binary pump, degasser, autosampler, and column oven.

  • Fluorescence Detector (FLD).

  • Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

Detailed Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

Scientist's Note: SPE is a critical step for removing salts, proteins, and other polar matrix components that can interfere with chromatography and quench fluorescence.[9][10] The C18 sorbent retains the nonpolar BaP metabolites while allowing polar contaminants to be washed away.

  • Enzymatic Deconjugation (for urine samples): To a 5 mL urine sample, add an appropriate internal standard. Adjust pH to ~5.0 with acetate buffer and add β-glucuronidase/sulfatase. Incubate at 37°C for at least 4 hours (or overnight) to hydrolyze conjugated metabolites.[9]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 5 mL of HPLC-grade water to remove salts and highly polar interferences.

    • Wash 2: Pass 5 mL of 20% methanol in water to remove more polar interferences while retaining the analytes of interest.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the target metabolites from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile). Vortex to mix and transfer to an HPLC vial.

HPLC-FLD Method Parameters

Scientist's Note: A C18 column is the standard choice for separating hydrophobic molecules like PAHs.[11][12] A gradient elution is necessary because of the wide polarity range from the more polar tetrols to the very nonpolar parent BaP. Fluorescence detection is programmed to switch wavelengths to achieve optimal sensitivity for different classes of metabolites as they elute.[7][13]

ParameterSetting
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
FLD Wavelength Program Time (min)
Gradient Program Time (min)

Results and Method Validation

Chromatographic Performance

A well-developed method will show sharp, symmetrical peaks for all target analytes with good resolution from matrix interferences. The parent BaP will have the longest retention time due to its high hydrophobicity, while the more polar tetrahydro-tetrols and dihydrodiols will elute earlier in the gradient.

Method Validation Parameters

A robust method should be validated for linearity, sensitivity, precision, and accuracy. The table below provides typical performance characteristics expected from this method.

ParameterTypical Performance Specification
Linearity (R²) > 0.995 over the desired concentration range
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 ng/mL[11]
Precision (%RSD) < 10% for intra-day and inter-day measurements[11]
Accuracy (Recovery %) 85 - 110% for spiked samples

Conclusion

The HPLC-FLD method detailed in this application note provides a sensitive, selective, and robust framework for the analysis of critical tetrahydro-benzo[a]pyrene metabolites. The combination of an optimized solid-phase extraction protocol for sample preparation and a finely tuned gradient chromatographic separation ensures high-quality data suitable for toxicological research, environmental monitoring, and drug development applications. By understanding the rationale behind each step, researchers can confidently implement and adapt this method to meet their specific analytical needs.

References

  • Pathways of metabolic activation of benzo[a]pyrene. - ResearchGate. Available at: [Link]

  • The three principal metabolic activation pathways of benzo[a]pyrene leading to tumour initiation. - ResearchGate. Available at: [Link]

  • Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - Oxford Academic. Available at: [Link]

  • Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC. Available at: [Link]

  • BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf. Available at: [Link]

  • Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed. Available at: [Link]

  • Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC. Available at: [Link]

  • Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry - ResearchGate. Available at: [Link]

  • Room temperature fluorescence spectroscopy of benzo[a]pyrene metabolites on octadecyl extraction membranes | Request PDF - ResearchGate. Available at: [Link]

  • Benzo(a)pyrene diolepoxide-DNA adducts detected by synchronous fluorescence spectrophotometry - PMC. Available at: [Link]

  • Determination of DNA-benzo[a]pyrene adducts by high-performance liquid chromatography with laser-induced fluorescence detection | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Analytical Methods - ATSDR. Available at: [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. Available at: [Link]

  • OPTIMIZATION OF THE METHOD FOR ISOLATION AND PURIFICATION OF BENZO[A]PYRENE FROM BIOLOGICAL MATERIAL - Earthdoc. Available at: [Link]

  • Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment - Repository OceanBestPractices. Available at: [Link]

  • Determination of benzo[a]pyrene in whole tobacco: T-307 - Canada.ca. Available at: [Link]

  • Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques - PMC. Available at: [Link]

  • Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE - Shim-pol. Available at: [Link]

  • Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - MDPI. Available at: [Link]

  • QuEChERS Sample Preparation for the Determination of Polycyclic Hydrocarbons (PAH) in Shrimp Using LC with Fluorescence - Waters Corporation. Available at: [Link]

  • Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. Available at: [Link]

  • Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices | LCGC International. Available at: [Link]

Sources

Application Note: A Practical Guide to Determining the Solvent Solubility of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solvent solubility of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one. As a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH), understanding its solubility is critical for a wide range of applications, including synthesis, purification, formulation, and toxicological studies.[1][2][3] This document combines theoretical principles with a detailed, practical protocol for experimental solubility determination, enabling users to make informed decisions on solvent selection and handling of this compound.

Introduction and Compound Profile

This compound is a polycyclic aromatic ketone.[1][4] Such compounds are often characterized by their hydrophobic nature and low aqueous solubility.[2][3][5] Establishing a robust solubility profile is a foundational step in preformulation and analytical method development, as it directly impacts bioavailability, reaction kinetics, and the reliability of in vitro assays.[6][7][8]

Compound Details:

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 853925-19-6[1][4]
Molecular Formula C₂₀H₁₆O[1][4]
Molecular Weight 272.34 g/mol [1][4]
Structure Chemical structure of this compoundSanta Cruz Biotechnology, Inc.

Based on its structure—a large, rigid, polycyclic hydrocarbon skeleton with a polar ketone group—the compound is expected to be highly lipophilic and poorly soluble in water, but soluble in various organic solvents.[2][3][9]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection.[10][11][12] For a complex molecule like this compound, a more quantitative approach is beneficial. Hansen Solubility Parameters (HSP) provide a robust method for predicting solvent-solute compatibility by breaking down the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from nonpolar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[11][13]

The fundamental concept is that solvents with HSP values close to those of the solute are more likely to dissolve it.[10][13][14] While the specific HSP values for the target compound are not published, we can infer a profile based on its structural parent, benzo[a]pyrene, and similar PAHs.[15][16] These compounds are dominated by high δD values due to their extensive aromatic systems. The presence of a ketone group will introduce a moderate δP component and a minor δH component (as a hydrogen bond acceptor).

Therefore, a rational solvent screening strategy should include solvents that span a range of polarities but have significant nonpolar character.

Recommended Solvent Classes for Initial Screening:

ClassExample SolventsRationale
Non-Polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Likely to be effective due to the large, nonpolar PAH backbone.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)The polar nature can interact with the ketone group, while the overall solvent character can accommodate the hydrocarbon structure.
Polar Protic Ethanol, MethanolMay have some success, but the hydrogen bonding network of the solvent might be less compatible with the largely nonpolar solute.[12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the solution in equilibrium with the solid state.[6][17][18][19]

Workflow for Solubility Determination

The following diagram outlines the experimental process for determining the solubility of the target compound.

G Figure 1. Experimental Workflow for Shake-Flask Solubility Assay A Start: Weigh Excess Compound B Add Selected Solvent (e.g., 2 mL) A->B C Equilibrate on Shaker (24-48h at controlled temp.) B->C D Check for Saturation (Visible solid remains?) C->D E Allow Solid to Settle D->E Yes J Add more compound D->J No F Filter Supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute Sample for Analysis F->G H Quantify Concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I J->C

Caption: Workflow for the shake-flask solubility determination method.

Materials and Reagents
  • This compound (solid, purity >98%)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • HPLC-grade solvents (Toluene, DCM, THF, Acetone, ACN, DMSO, Ethanol, Methanol)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation of Standard Curve: Accurately prepare a stock solution of the compound in a fully solubilizing solvent (e.g., DMSO or ACN). Create a series of dilutions and measure their absorbance/peak area to generate a standard curve for concentration quantification.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid will remain after equilibrium is reached.[18]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours. A longer period (48-72 hours) may be necessary for poorly soluble or slowly dissolving compounds.[6][7]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the standard curve. Analyze the diluted sample using HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original solubility in the test solvent, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Safety Precautions
  • Polycyclic aromatic hydrocarbons and their derivatives should be handled as potentially carcinogenic and mutagenic compounds.[9][20]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear, comparative table. This allows for rapid identification of the most suitable solvents for specific applications.

Table 1: Example Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mmol/L)Observations
DichloromethaneNon-Polar[Experimental Value][Calculated Value]Clear solution, rapid dissolution
TolueneNon-Polar[Experimental Value][Calculated Value]Clear solution
TetrahydrofuranNon-Polar[Experimental Value][Calculated Value]Clear solution
AcetonePolar Aprotic[Experimental Value][Calculated Value]Soluble
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]Moderately soluble
Dimethyl SulfoxidePolar Aprotic[Experimental Value][Calculated Value]Highly soluble
EthanolPolar Protic[Experimental Value][Calculated Value]Sparingly soluble
WaterPolar Protic[Experimental Value][Calculated Value]Practically insoluble

Interpretation: High solubility in solvents like DCM, THF, and DMSO is expected. This information is crucial for selecting solvents for chemical reactions (synthesis), purification (chromatography), or as stock solutions for biological assays. For example, high solubility in DMSO makes it an excellent choice for preparing concentrated stock solutions for in vitro screening.[7][8]

Conclusion

This application note provides a systematic approach to determining the solvent solubility of this compound. By combining theoretical predictions based on Hansen Solubility Parameters with the robust experimental shake-flask method, researchers can generate reliable and accurate solubility data. This foundational knowledge is indispensable for the effective design of experiments, formulation development, and analytical testing involving this and structurally related polycyclic aromatic compounds.

References

  • Hansen, C. M. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. IntechOpen. [Link]

  • Peralta, D. et al. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Avdeef, A. (2012). The Experimental Determination of Solubilities. ResearchGate. [Link]

  • Hansen Solubility Parameters. HSP for Beginners. [Link]

  • Unknown Author. solubility experimental methods.pptx. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • United States Pharmacopeia. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

  • Younis, H. M. DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubChem. Benzo[a]pyrene. [Link]

  • NIST. Benzo[a]pyrene. [Link]

  • Gandeepan, P. et al. (2023). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. [Link]

  • Czerwicka, M. et al. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. [Link]

  • Collaborative on Health and the Environment. Polycyclic Aromatic Hydrocarbons. [Link]

  • Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

  • Unknown Author. POLYCYCLIC AROMATIC HYDROCARBONS. [Link]

  • PubChem. 1,2,3,4,5,6,7,8,9,10,11,12-Dodecadeuteriobenzo[a]pyrene. [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one, a derivative of the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (BaP).[1] Given the limited direct toxicological data on this specific derivative, this guide establishes a robust framework for its initial cytotoxic characterization. We leverage established principles of PAH toxicology, focusing on the parent compound BaP as a reference for potential mechanisms of action. Detailed, field-proven protocols for three standard colorimetric cytotoxicity assays—MTT, Neutral Red Uptake, and Lactate Dehydrogenase (LDH)—are provided, alongside guidance on data interpretation and quality control. Furthermore, we explore the likely involvement of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a critical mediator of PAH-induced toxicity.

Introduction: Contextualizing a Novel Benzo[a]pyrene Derivative

This compound (CAS: 853925-19-6; Molecular Formula: C20H16O; Molecular Weight: 272.34) is a derivative of benzo[a]pyrene, a compound of significant toxicological interest.[1][2] BaP is a procarcinogen, meaning it requires metabolic activation to exert its toxic and carcinogenic effects.[3] This activation is primarily mediated by cytochrome P450 enzymes, which are often induced upon ligand binding to the Aryl Hydrocarbon Receptor (AhR).[3] The resulting reactive metabolites, such as diol epoxides, can form adducts with DNA, leading to mutations and cell death.[4][5][6]

The structural modifications in this compound may alter its interaction with metabolizing enzymes and the AhR, thus modulating its cytotoxic potential compared to the parent BaP. Therefore, a systematic in vitro evaluation is the critical first step in characterizing its toxicological profile. In vitro cytotoxicity assays offer a controlled and high-throughput means to determine a compound's effect on cell viability and to elucidate its dose-dependent toxicity.[7][8]

Foundational Principles of In Vitro Cytotoxicity Testing

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic mechanism. Here, we focus on three assays that measure different cellular endpoints:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[1] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[1]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[9][10] Toxicants that damage the cell membrane or interfere with lysosomal function will reduce the amount of dye retained by the cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the cell culture medium upon cell membrane damage or lysis.[11][12] An increase in extracellular LDH activity is indicative of compromised cell membrane integrity and cytotoxicity.[11][12]

The following diagram illustrates a general workflow for in vitro cytotoxicity testing.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., A549, HepG2) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Stock Solution of This compound SerialDilution Perform Serial Dilutions CompoundPrep->SerialDilution Treatment Treat Cells with Compound (24, 48, 72 hours) SerialDilution->Treatment CellSeeding->Treatment Assay Perform Cytotoxicity Assays (MTT, NRU, LDH) Treatment->Assay Readout Measure Absorbance/ Luminescence Assay->Readout DataProcessing Data Processing and Normalization Readout->DataProcessing IC50 Calculate IC50 Values DataProcessing->IC50

Caption: General Experimental Workflow for Cytotoxicity Testing.

Detailed Experimental Protocols

3.1. Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For assessing the general cytotoxicity of a PAH derivative, the following human cell lines are recommended:

  • A549 (Human Lung Carcinoma): Relevant for studying compounds that may be inhaled. These cells are known to metabolize BaP.[13]

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[13]

  • MCF-7 (Human Breast Adenocarcinoma): Often used in toxicological screening.

Cells should be cultured in their recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to use cells in their exponential growth phase for all experiments and to regularly check for mycoplasma contamination.

3.2. Preparation of Test Compound

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3.3. Protocol 1: MTT Assay

This protocol is adapted from standard methodologies.[14]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with 0.5% DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

3.4. Protocol 2: Neutral Red Uptake (NRU) Assay

This protocol is based on established guidelines.[10][15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL neutral red.

  • Dye Uptake: Incubate the plate for 3 hours at 37°C.

  • Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

  • Absorbance Reading: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 540 nm.

3.5. Protocol 3: Lactate Dehydrogenase (LDH) Assay

This protocol utilizes commercially available LDH assay kits, which are highly recommended for consistency.[11][17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Data Analysis and Interpretation

  • Background Subtraction: For all assays, subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculation of Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Dose-Response Curves: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is determined by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) on the dose-response curve using software such as GraphPad Prism. A lower IC50 value indicates higher cytotoxic potency.[19][20][21]

Table 1: Hypothetical IC50 Values (µM) for this compound

Cell LineAssay24 hours48 hours72 hours
A549 MTT85.662.345.1
NRU92.171.853.9
LDH>10088.468.2
HepG2 MTT68.449.932.7
NRU75.355.140.5
LDH95.278.659.3

Potential Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The cytotoxicity of many PAHs, including BaP, is intricately linked to their metabolism, which is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][22]

Pathway Description:

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90.[23][24][25] Lipophilic compounds like PAHs can diffuse across the cell membrane and bind to the AhR.

  • Nuclear Translocation: Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus.[23][26]

  • Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[24][26] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[26]

  • Gene Transcription: Binding to XREs initiates the transcription of genes encoding Phase I and Phase II metabolic enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and CYP1B1.[3]

  • Metabolic Activation and Cytotoxicity: These induced enzymes metabolize the PAH, including the parent compound that initiated the signaling, into reactive intermediates.[4][6] For BaP, this leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is highly reactive and can covalently bind to DNA, leading to DNA damage, mutations, and ultimately, cytotoxicity.[3]

The following diagram illustrates the canonical AhR signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum PAH 1,11,12,12a-Tetrahydro- benzo[a]pyren-3(2H)-one AhR_complex AhR-Hsp90 Complex PAH->AhR_complex Binding Metabolism Metabolic Activation PAH->Metabolism Substrate AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Nuclear Translocation and Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Metabolism Reactive_Metabolite Reactive Metabolites Metabolism->Reactive_Metabolite Cytotoxicity DNA Adducts, Oxidative Stress, Cytotoxicity Reactive_Metabolite->Cytotoxicity

Caption: Potential Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Pathway.

Quality Control and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures are essential:[27][28][29]

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin or cisplatin) to confirm that the assay system is responsive.

  • Vehicle Control: All dilutions of the test compound should be compared to a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent.

  • Assay-Specific Controls (for LDH): Include controls for spontaneous LDH release (cells in medium alone) and maximum LDH release (cells lysed with a detergent).

  • Reproducibility: All experiments should be performed with at least three biological replicates, with each concentration tested in triplicate within each experiment.

  • Cell Health: Regularly monitor cell morphology and ensure a viability of >95% before seeding for experiments.

Conclusion

This application note provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach (MTT, NRU, and LDH), researchers can obtain a comprehensive profile of the compound's dose- and time-dependent effects on cell viability. The provided protocols are designed to be self-validating through rigorous quality control. While the precise biological activity of this derivative remains to be determined, the established toxicology of its parent compound, benzo[a]pyrene, strongly suggests that the Aryl Hydrocarbon Receptor pathway is a primary mechanistic avenue to investigate. The methodologies outlined herein will enable a thorough and reliable characterization of this novel compound, contributing to a deeper understanding of its potential biological impact.

References

  • Cavalieri, E. L., & Rogan, E. G. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. Retrieved from [Link]

  • Glusker, J. P., et al. (1976). Mutagenic and cytotoxic activity of benzol[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols. PNAS.
  • Wood, A. W., et al. (1976). Mutagenicity and cytotoxicity of benzo(a)pyrene arene oxides, phenols, quinones, and dihydrodiols in bacterial and mammalian cells. Cancer Research, 36(9 Pt 1), 3350-7.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
  • Conney, A. H., et al. (1976). Mutagenicity and Cytotoxicity of Benzo(a)pyrene Arene Oxides, Phenols, Quinones, and Dihydrodiols in Bacterial and Mammalian Cells. Cancer Research.
  • Nesnow, S., et al. (1982). Induction of cytotoxicity, mutation, cytogenetic changes, and neoplastic transformation by benzo(a)pyrene and derivatives in C3H/10T1/2 clone 8 mouse fibroblasts. Cancer Research, 42(8), 2927-33.
  • Rogan, E. G. (n.d.). The three principal metabolic activation pathways of benzo[a]pyrene leading to tumour initiation. ResearchGate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. PraxiLabs. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP.
  • Abcam. (2025).
  • ResearchGate. (n.d.). Diagrammatic representation of Aryl hydrocarbon receptor (AhR)... ResearchGate. Retrieved from [Link]

  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. Quality Biological.
  • Shimada, T., et al. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 19(2), 317-22.
  • ResearchGate. (n.d.). The diagram depicts the Aryl hydrocarbon receptor (AhR) signaling... ResearchGate. Retrieved from [Link]

  • SelectScience. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. SelectScience.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Zhang, Y., et al. (2022). Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism. Frontiers in Pharmacology.
  • Bio-Techne. (2021). MTT Cell Proliferation Assay Kit (Colorimetric) NBP2-54883 Manual.
  • Trevigen. (n.d.).
  • ATCC. (n.d.).
  • CLYTE Technologies. (2025).
  • Chen, L., et al. (2020). Revisiting the cellular toxicity of benzo[a]pyrene from the view of nanoclusters: size- and nanoplastic adsorption-dependent bioavailability. Nanoscale.
  • Wikipedia. (n.d.). Aryl hydrocarbon receptor. Wikipedia. Retrieved from [Link]

  • Bried, J., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. NTP.
  • IIVS. (n.d.). Neutral Red Uptake. IIVS. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Gutierrez-Vazquez, C., & Quintana, F. J. (2018).
  • Creative Bioarray. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • d'Mello, C., et al. (2024). The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases.
  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol.
  • Sartorius. (n.d.). Cell Culture Quality Control Assay.
  • Abbkine. (2022). LDH Cytotoxicity Assay Kit.
  • Kosheeka. (2025).
  • Phase Holographic Imaging. (n.d.). Cell Quality Control Assay.
  • McKenna, D. H., et al. (2010). Quality assessment of cellular therapies: the emerging role of molecular assays. Journal of Molecular Diagnostics.
  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (2023). Quality Control Optimization for Minimizing Security Risks Associated with Mesenchymal Stromal Cell-Based Product Development.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • bioRxiv. (2025).
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. (n.d.). 1,11,12,12a-Tetrahydro-benzopyren-3-one | CAS 853925-19-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the stability of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Stability

This compound is a complex polycyclic aromatic hydrocarbon (PAH) derivative containing a ketone functional group. This unique structure presents a dual challenge for maintaining its stability in solution. While the polycyclic core is susceptible to photodegradation, a common vulnerability of PAHs, the ketone group introduces sensitivity to pH and potential keto-enol tautomerism. This guide will provide a comprehensive, question-and-answer-based approach to troubleshoot and mitigate these stability issues.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and storage of this compound solutions.

Solution Preparation and Storage

Q1: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). What are the most likely causes?

A1: The primary culprits for the degradation of this compound in solution are exposure to light, inappropriate pH, reactive solvents, and elevated temperatures. The polycyclic aromatic structure is particularly susceptible to photodegradation when exposed to UV or even ambient light.[1][2][3][4][5] Additionally, the ketone functional group can undergo degradation, especially in non-neutral pH conditions.

Q2: What is the best solvent to dissolve and store this compound?

A2: The choice of solvent is critical. Aprotic, non-polar, or weakly polar solvents are generally preferred to minimize reactions involving the ketone group.

  • Recommended Solvents: Dichloromethane, Toluene, Cyclohexane. These solvents are less likely to participate in degradation reactions.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially react with the ketone. The polarity of the solvent can also affect the aggregation of PAH-like molecules, which may influence their stability.[6]

  • Solvents to Avoid: Highly polar or reactive solvents should be avoided. Deep eutectic solvents, while gaining attention for extraction, should be evaluated for long-term storage compatibility on a case-by-case basis.[7]

Q3: How critical is pH for the stability of my solution?

A3: pH is a very critical factor. The ketone group in your compound can undergo keto-enol tautomerism, a process that can be catalyzed by both acids and bases.[8] Extreme pH values can lead to hydrolysis or other degradation pathways. For α-chloro ketones, which share some reactivity patterns with other ketones, stability is significantly higher in acidic conditions (pH < 5) and decreases dramatically in neutral to basic conditions.[9] Therefore, maintaining a slightly acidic to neutral pH is advisable. If your experimental conditions require a basic pH, prepare the solution immediately before use and keep it at a low temperature.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: To maximize the shelf-life of your stock solution, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions.
Light Store in amber vials or wrapped in aluminum foilProtects the compound from photodegradation.[1][2][3][4][5]
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes oxidation, especially if the solvent is not degassed.
Container Glass vials with PTFE-lined capsPrevents leaching of contaminants from plastic containers and ensures a tight seal.
Experimental Best Practices

Q5: I need to work with the solution at room temperature for an extended period. What precautions should I take?

A5: If you must work at room temperature, minimize light exposure by working in a dimly lit area or by covering your container with aluminum foil. Prepare fresh solutions for each experiment to avoid using a stock solution that has been repeatedly warmed and cooled.

Q6: I observe a gradual loss of my compound in solution even when stored in the dark at low temperatures. What could be the issue?

A6: If light and temperature are well-controlled, consider the following:

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or residual acids/bases, can initiate degradation. Use high-purity, freshly opened solvents.

  • Dissolved Oxygen: Oxygen can participate in photo-oxidation.[1] For sensitive experiments, consider using degassed solvents.

  • Adsorption to Surfaces: Highly lipophilic compounds like PAHs can adsorb to container surfaces.[10] While less common in solution, it can be a factor, especially at very low concentrations.

Visualizing Degradation Pathways and Experimental Workflow

To better understand the potential degradation mechanisms and the workflow for stability testing, the following diagrams are provided.

G Potential Degradation Pathways Compound 1,11,12,12a-Tetrahydro- benzo[a]pyren-3(2H)-one Photo_Deg Photodegradation Products (e.g., quinones, ring-opened products) Compound->Photo_Deg Light (UV, visible) Keto_Enol Enol Tautomer Compound->Keto_Enol Acid/Base Catalysis Hydrolysis Hydrolysis Products Keto_Enol->Hydrolysis Water G Stability Testing Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation Prep_Sol Prepare Solution in Selected Solvent Initial_Analysis Initial Analysis (t=0) (HPLC-UV/FLD, LC-MS) Prep_Sol->Initial_Analysis Condition1 Condition 1: -20°C, Dark Initial_Analysis->Condition1 Condition2 Condition 2: 4°C, Dark Initial_Analysis->Condition2 Condition3 Condition 3: 25°C, Dark Initial_Analysis->Condition3 Condition4 Condition 4: 25°C, Light Exposure Initial_Analysis->Condition4 Analysis_t1 Analysis at t=1 Condition1->Analysis_t1 Condition2->Analysis_t1 Condition3->Analysis_t1 Condition4->Analysis_t1 Analysis_t2 Analysis at t=2 Analysis_t1->Analysis_t2 Analysis_tn Analysis at t=n Analysis_t2->Analysis_tn Data_Eval Data Evaluation: - Purity vs. Time - Degradant Identification Analysis_tn->Data_Eval Conclusion Determine Optimal Storage Conditions & Shelf-life Data_Eval->Conclusion

Caption: A typical workflow for assessing compound stability.

Experimental Protocols

This section provides a detailed protocol for conducting a stability study of this compound in solution, based on established principles from ICH guidelines. [11][12][13][14][15]

Protocol: Solution Stability Assessment

1. Objective: To determine the stability of this compound in a selected solvent under various storage conditions (temperature and light exposure).

2. Materials:

  • This compound (high purity)

  • Selected solvent (e.g., HPLC-grade Dichloromethane)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or Fluorescence detector (HPLC-FLD)

  • LC-MS system for degradant identification (optional)

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the compound to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Dissolve the compound in the selected solvent in a volumetric flask.

    • Ensure complete dissolution, using gentle sonication if necessary, while protecting the solution from light.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber glass vials.

    • If an inert atmosphere is desired, gently bubble argon or nitrogen through the solution before capping the vials.

    • Prepare enough vials for each time point and storage condition.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • Condition 1 (Long-term, recommended): -20°C, protected from light.

      • Condition 2 (Refrigerated): 4°C, protected from light.

      • Condition 3 (Room Temperature, dark): 25°C, protected from light.

      • Condition 4 (Photostability): 25°C, exposed to a controlled light source (as per ICH Q1B guidelines). [12]

  • Time Points for Analysis:

    • Analyze a sample immediately after preparation (t=0).

    • Suggested subsequent time points: 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months. The frequency can be adjusted based on the observed stability. For long-term studies, testing can be extended to every 3 months for the first year, every 6 months for the second year, and annually thereafter. [15]

  • Analytical Method:

    • Use a validated HPLC-UV or HPLC-FLD method to determine the purity of the compound. HPLC-FLD is often more sensitive for PAHs. [16][17] 2. A typical HPLC method for PAH analysis might involve a C18 column with a gradient elution of acetonitrile and water. [18][19] 3. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

    • If significant degradation is observed, LC-MS can be used to identify the degradation products.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the compound remaining versus time for each storage condition.

  • Determine the shelf-life of the solution under each condition, defined as the time at which the purity drops below a certain threshold (e.g., 95%).

Summary of Stability Influencing Factors

FactorInfluence on StabilityRecommendations
Light High. Photodegradation is a major pathway for PAHs. [1][2][3][4][5]Always work with and store solutions in the dark (amber vials, foil wrap).
Temperature High. Higher temperatures accelerate degradation rates. [20][21][22]Store solutions at -20°C or below for long-term stability.
pH High. The ketone group is susceptible to acid/base-catalyzed degradation. [8][23]Maintain a slightly acidic to neutral pH. Avoid strongly acidic or basic conditions.
Solvent Medium. Protic or reactive solvents can degrade the compound. Solvent polarity can affect aggregation. [6][24]Use aprotic, non-polar, or weakly polar solvents of high purity.
Oxygen Medium. Can contribute to photo-oxidative degradation. [1]For maximum stability, use degassed solvents and store under an inert atmosphere.

Conclusion

By carefully controlling the experimental parameters of light, temperature, pH, and solvent choice, the stability of this compound in solution can be significantly improved. Regular analytical monitoring of your solutions is the best practice to ensure the integrity of your results. This guide provides a framework for troubleshooting stability issues and for designing robust experimental protocols.

References

  • Aqueous photodegradation of polycyclic arom
  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental science & technology, 36(20), 4364–4369.
  • Wammer, K. H., Peters, C. A., & Arnold, W. A. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites.
  • Al-Shtayeh, M. S., & Abdel-Ghani, A. H. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies.
  • Al-Shtayeh, M. S., & Abdel-Ghani, A. H. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies.
  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • 6. analytical methods. (n.d.).
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(5), 1081–1089.
  • Li, Y., et al. (2026). Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques. Foods, 15(4), 548.
  • Chen, J., et al. (2022). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Molecular Physics, 120(21-22), e2108901.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. Journal of Applied Organometallic Chemistry, 1(1), 22-29.
  • What are the factors that govern the stability of keto-enol tautomerism? (2017, July 17). Quora.
  • Benzo[a]pyrene- Determin
  • Aresta, A., et al. (2013). Determination of benzo(a)pyrene in the exhaled breath condensate of cigarette smokers by microextraction and HPLC-UV. Analytical Methods, 5(18), 4849-4854.
  • Olivieri, A. C., & Escandar, G. M. (2025).
  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. (n.d.). Imperial College London.
  • Bagheri, S., Mortazavi, Z. S., & Masoodi, H. R. (2026). Theoretical evaluation of solvent effects on stability, aromaticity, and electronic properties of BN-PAHs. Theoretical Chemistry Accounts, 145(1), 1-13.
  • Al-Janabi, A. H. H. (2014). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. International Journal of Advanced Research, 2(6), 949-955.
  • Wawre, J. L., et al. (2025). Synthesis of Tetrahydrobenzo[B]Pyran Derivatives Using Thiamine Hydrochloride (VB1) : A Green Catalyst.
  • Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Polymers, 16(21), 2969.
  • Jónsdóttir, S. Ó., & Loftsson, T. (2010). A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. Pharmazie, 65(11), 819-822.
  • de Oliveira, G. A. R., Lanças, F. M., & de Oliveira, A. R. M. (2024). Deep eutectic solvent for the extraction of polycyclic aromatic compounds in fuel, food and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 248, 116263.
  • Umeda, R., et al. (2019). Stability of polycyclic aromatic hydrocarbons on graphite: resistance to horizontal displacement. Physical Chemistry Chemical Physics, 21(34), 18742-18749.
  • Technical Support Center: Managing α-Chloro Ketone Stability. (n.d.). Benchchem.
  • Adegoke, O. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry, 149, 13651–13666.
  • Zhang, Y., et al. (2025). Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate. Green Energy and Resources, 3(1), 100139.

Sources

Troubleshooting peak tailing in HPLC analysis of benzopyren-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Troubleshooting Guide Topic: Troubleshooting Peak Tailing in HPLC Analysis of Benzopyren-3-one Ticket ID: #BP3-001-TAIL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Benzopyren-3-one (often analyzed as its tautomer, 3-hydroxybenzo[a]pyrene , or its oxidation product, benzo[a]pyrene-3,6-dione) presents unique chromatographic challenges.[1] As a planar, hydrophobic Polycyclic Aromatic Hydrocarbon (PAH) derivative with a polar functional group, it is susceptible to dual-retention mechanisms. Peak tailing in this context is rarely random; it is a symptom of secondary silanol interactions , π-π stacking overload , or solvent mismatch .

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of oxidized PAHs to resolve asymmetry issues.

Part 1: Diagnostic Workflow

Before adjusting chemistry, determine if the tailing is chemical (interaction-based) or physical (system-based).

DiagnosticWorkflow Start START: Observe Peak Tailing CheckAll Do ALL peaks tail? Start->CheckAll SystemIssue System/Physical Issue CheckAll->SystemIssue Yes (All Peaks) AnalyteIssue Chemical/Analyte Issue CheckAll->AnalyteIssue No (Only Benzopyren-3-one) CheckFrit Check Column Inlet Frit & Guard Column SystemIssue->CheckFrit CheckSolvent Check Injection Solvent (Is it stronger than MP?) AnalyteIssue->CheckSolvent CheckTubing Check Extra-Column Volume (Tubing ID/Length) CheckFrit->CheckTubing CheckLoad Mass Overload? (Dilute Sample 1:10) CheckSolvent->CheckLoad Solvent OK CheckSilanol Silanol Activity? (Add 25mM Ammonium Acetate) CheckLoad->CheckSilanol Load OK

Figure 1: Decision tree for isolating the root cause of peak asymmetry. "MP" = Mobile Phase.

Part 2: Technical Deep Dive (Q&A)

Q1: I am using a standard C18 column. Why does Benzopyren-3-one tail while other PAHs elute symmetrically?

Diagnosis: Secondary Silanol Interactions and π-π Stacking.

Unlike the parent benzo[a]pyrene, benzopyren-3-one possesses a carbonyl/hydroxyl group. Standard C18 columns contain residual silanol groups (Si-OH) on the silica surface.

  • The Mechanism: The polar "one" or "hydroxy" moiety hydrogen bonds with acidic silanols (pKa ~3.5–4.5). This creates a "drag" effect, slowing down a portion of the analyte population and causing a tail [1, 2].

  • The π-Electron Effect: The large conjugated system of benzopyrene interacts strongly with the aromatic impurities or the C18 chains themselves via π-π interactions. If the surface coverage is low, the analyte can penetrate the bonded phase and interact with the underlying silica [3].

The Fix:

  • Switch Column Chemistry: Move to a "High Purity" or "End-capped" C18 column (Type B Silica) which minimizes metal content and silanol acidity [4].

  • Alternative Phase: Consider a Phenyl-Hexyl or Polymeric C18 column. These phases provide specific π-π selectivity that can improve peak shape for aromatic ketones by engaging the aromatic ring evenly rather than letting it "stick" to active sites [5].

Q2: My retention times are stable, but the tailing factor (Tf) is >1.5. Could my injection solvent be the culprit?

Diagnosis: The "Strong Solvent Effect."

Benzopyren-3-one has low solubility in water, so researchers often dissolve it in 100% Acetonitrile (ACN) or Methanol.

  • The Physics: If you inject a pure organic solution into a mobile phase that is, for example, 50% Water, the analyte travels faster than the mobile phase at the head of the column. This causes the band to smear before separation begins.

  • Visual Cue: This often looks like "fronting" or a distorted, broad peak, but can manifest as tailing if the analyte precipitates slightly upon hitting the aqueous mobile phase [6].

The Fix:

  • Match the Mobile Phase: Dilute your sample so the solvent composition matches the initial gradient conditions (e.g., 50:50 ACN:Water).

  • Co-Solvent Injection: If solubility is an issue, use a co-solvent like DMSO (keep <5% volume) or maintain the organic ratio but reduce injection volume significantly (e.g., <5 µL).

Q3: I suspect "Mass Overload" because the peak is broad. How do I confirm this without wasting sample?

Diagnosis: Langmuir Isotherm Saturation.

Hydrophobic analytes like benzopyren-3-one have a finite number of adsorption sites on the stationary phase. Once these sites are saturated, the excess analyte elutes faster, causing a right-angled triangle peak shape (sharp front, long tail).

The Fix:

  • The 1/10th Test: Dilute your sample 10-fold and inject. If the peak shape improves significantly (becomes Gaussian) and the retention time shifts slightly later, you were overloading the column [2].

Q4: The analyte seems unstable. Could degradation be causing the tail?

Diagnosis: On-column Oxidation.

Benzopyren-3-one (and 3-OH-BaP) is sensitive to light and oxidation, potentially converting to benzo[a]pyrene-1,6-dione or 3,6-dione during the run [7]. These degradation products can co-elute or "smear" along the baseline, looking like a tail.

The Fix:

  • Antioxidants: Add 0.1% Ascorbic Acid to the sample vial and mobile phase (if compatible with detection).

  • Amber Glass: Strict use of amber glassware and limited light exposure during preparation.

  • Speed: Use a shorter column (e.g., 50mm or 100mm) with sub-2 µm particles to reduce on-column residence time.

Part 3: Optimized Experimental Protocols

Table 1: Recommended Mobile Phase & Column Conditions
ParameterRecommendationScientific Rationale
Stationary Phase Polymeric C18 (e.g., Vydac 201TP) or Phenyl-Hexyl Polymeric phases offer better shape selectivity for planar PAHs; Phenyl phases engage π-electrons to prevent silanol interaction [5, 8].
Mobile Phase A Water + 10-25 mM Ammonium Acetate (pH ~4.5)Buffer suppresses silanol ionization.[2] Ammonium acetate is volatile (LC-MS compatible) and improves shape for polar-aromatics [9].
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for PAHs compared to Methanol due to lower viscosity and distinct selectivity.
Flow Rate 1.0 - 1.5 mL/min (for 4.6mm ID)Higher linear velocity minimizes longitudinal diffusion (Van Deemter B-term), sharpening the peak.
Temperature 30°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics [1].
Table 2: Troubleshooting Matrix
SymptomProbable CauseImmediate Action
Tailing + Shifted RT pH Mismatch / Silanol ActivityAdjust MP pH to <3.0 or use a buffer.
Tailing + Broadening Extra-Column VolumeReplace standard tubing (0.010") with narrow ID (0.005" Red/0.007" Yellow).
Tailing + Split Peak Blocked Frit / VoidReverse flush column (if permitted) or replace inlet frit/guard.
Shoulder on Peak Oxidation / ImpurityCheck sample stability; analyze "fresh" vs. "aged" sample.

Part 4: Mechanism Visualization

Understanding the molecular interaction is key to solving the problem.

Interactions Analyte Benzopyren-3-one (Analyte) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction Silanol Free Silanol (Si-OH) (Secondary Interaction) Analyte->Silanol H-Bonding (Unwanted) Tail Result: Peak Tailing C18->Tail Gaussian Peak Silanol->Tail Kinetic Lag

Figure 2: The "Dual Retention" mechanism. The primary hydrophobic interaction creates the separation, while the secondary silanol interaction delays a fraction of the molecules, creating the tail.

References

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from

  • LC Troubleshooting Bible. (2025). Why Do Peaks Tail? - Mechanisms of Type A vs Type B Silica. Retrieved from

  • Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Thermo Fisher Scientific. (2022). Determination of Benzo(a)pyrene in Meat Products using Acclaim Phenyl-1 Columns.[5] Retrieved from

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from

  • National Institutes of Health (PMC). (1999). Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using HPLC. Retrieved from

  • University of Zurich. (2023). Determination of 3-hydroxy-benzo[a]pyrene in urine by LC-MS/MS.[4] Retrieved from

  • Restek. (2022). Stability and Recovery Influences of Benzo[a]pyrene during Sample Preparation.[4] Retrieved from

Sources

Technical Support Center: Stability & Handling of Tetrahydro-benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource. It is designed for immediate application in high-sensitivity research environments handling Tetrahydro-benzo[a]pyrene (TH-BaP) and related hydrogenated polycyclic aromatic hydrocarbons (PAHs).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Oxidative Degradation & Photosensitivity

The Core Challenge: Why TH-BaP Degrades

Unlike its fully aromatic parent Benzo[a]pyrene (BaP), 7,8,9,10-tetrahydro-benzo[a]pyrene possesses a saturated ring (the "tetrahydro" bay region). This structural feature creates a specific vulnerability:

  • Benzylic Reactivity: The carbons at positions 7 and 10 are benzylic. The C-H bonds at these positions have significantly lower bond dissociation energy (~85-90 kcal/mol) compared to aromatic C-H bonds (~110 kcal/mol).

  • The Driving Force: Radical abstraction of these protons by atmospheric oxygen leads to the formation of hydroperoxides, which rapidly decompose into ketones (7,8,9,10-tetrahydro-benzo[a]pyrene-7-one) or drive dehydrogenation back to the fully aromatic Benzo[a]pyrene or dihydro-derivatives.

  • Photosensitivity: Like all PAHs, TH-BaP absorbs UV/Vis light, generating singlet oxygen (

    
    ) which attacks the electron-rich aromatic system.
    

Experimental Protocols: The "Zero-Ox" Workflow

To maintain integrity >99%, you must eliminate the three degradation vectors: Oxygen, Light, and Heat.

Protocol A: Solvent Degassing (Freeze-Pump-Thaw)

Standard sparging (bubbling gas) is insufficient for long-term storage of TH-BaP stock solutions.

Objective: Remove dissolved oxygen from DMSO, Acetone, or Toluene prior to solubilization. Required: Schlenk line, Liquid Nitrogen (


), High-vacuum pump.
  • Fill: Place solvent in a Schlenk flask (fill only to 50% capacity to prevent cracking).

  • Freeze: Submerge flask in

    
     until solvent is solid.
    
  • Pump: Open stopcock to high vacuum (10-30 min). Crucial: This removes gas from the headspace.

  • Thaw: Close stopcock. Thaw in a warm water bath. Watch for gas bubbles evolving from the liquid.[1]

  • Repeat: Perform 3 cycles .

  • Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).

Protocol B: Solubilization & Storage[2]
  • Weighing: Perform in a darkened room or under red safety light. Use an anti-static gun to prevent dispersal of the dry powder.

  • Dissolution: Inject degassed solvent through a septum using a gas-tight syringe. Do not open the vial to air.

  • Aliquot: Dispense into amber glass vials with PTFE-lined caps.

  • Cryopreservation: Store at -80°C .

    • Note: At -20°C, the rate of auto-oxidation is slowed but not stopped for periods >3 months.

Visualization: Mechanisms & Workflows[3]

Diagram 1: The Degradation Cascade

This diagram illustrates the pathway from stable TH-BaP to its oxidized contaminants.

degradation_pathway THBaP 7,8,9,10-Tetrahydro-BaP (Target Compound) Radical Benzylic Radical (Intermediate) THBaP->Radical H-abstraction (C7/C10) Peroxide Hydroperoxide Radical->Peroxide + O2 BaP Benzo[a]pyrene (Dehydrogenation) Radical->BaP - H2 (Aromatization) Ketone 7-oxo / 10-oxo derivatives (Contaminant) Peroxide->Ketone Dehydration UV UV Light / hν UV->Radical O2 Oxygen (O2) O2->Radical

Caption: Figure 1.[2][3] Auto-oxidation pathway of tetrahydro-benzo[a]pyrene showing the critical benzylic radical formation leading to ketone contaminants or re-aromatization.

Diagram 2: The "Safe-Prep" Workflow

Logic flow for handling without exposure.

safe_prep Start Dry TH-BaP Powder Env Environment Check: Amber Light + Glove Box Start->Env Mix Dissolution: Septum Injection (Argon) Env->Mix Solvent Solvent Prep: Freeze-Pump-Thaw (x3) Solvent->Mix Add Degassed Solvent QC QC Check: HPLC-FLD Mix->QC QC->Mix Fail: Repurify Store Storage: -80°C Amber Vial QC->Store Purity >98%

Caption: Figure 2. Operational workflow for solubilization and storage to ensure minimal oxidative degradation.

Troubleshooting Guide (FAQ)

Issue: "My stock solution has turned from colorless to yellow/brown."

Diagnosis: Advanced Oxidation.

  • Cause: Formation of quinones (e.g., BaP-1,6-dione) or extensive aromatization.

  • Solution: Discard immediately. These oxidation products are potent electrophiles and will skew biological assays (e.g., Ames test, cell viability) by inducing oxidative stress unrelated to the parent compound.

  • Prevention: Switch from Nitrogen to Argon for head-space displacement (Argon is denser and forms a better barrier).

Issue: "HPLC shows a peak eluting after my main compound."

Diagnosis: Dehydrogenation (Aromatization).

  • Analysis: Fully aromatic Benzo[a]pyrene is more hydrophobic than the tetrahydro- version. On a Reverse Phase C18 column, BaP will elute later than TH-BaP.

  • Reference Data:

    • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile:Water (Gradient 60:40 -> 100:0).

    • Order of Elution: Diols (early) -> Tetrahydro-BaP -> Benzo[a]pyrene (late).

Issue: "The compound precipitates out of DMSO upon freezing."

Diagnosis: DMSO "Freeze-Out" Effect.

  • Context: DMSO freezes at 19°C. Repeated freeze-thaw cycles create micro-gradients of concentration where the compound may crash out of solution.

  • Fix:

    • Use single-use aliquots (avoid freeze-thaw cycles).

    • If precipitation occurs, sonicate briefly (10-15s) in a water bath at 30°C. Do not heat above 40°C as this accelerates oxidation.

Issue: "Can I use plastic vials?"

Diagnosis: Sorption Interference.

  • Verdict: NO. PAHs are highly lipophilic and will adsorb onto polypropylene (PP) or polyethylene surfaces, altering the effective concentration.

  • Requirement: Use only borosilicate glass (Class A) or silanized glass vials.

Summary of Chemical Compatibilities

ParameterRecommendedAvoidReason
Solvent DMSO (Anhydrous), AcetoneChloroform, EthersChloroform often contains HCl traces; Ethers form peroxides.
Atmosphere Argon (99.999%)Air, Nitrogen (Low grade)Oxygen is the primary degradation driver.
Container Amber Glass (Silanized)Clear Glass, PlasticUV protection + adsorption prevention.
Temperature -80°C4°C or Room TempThermal energy catalyzes radical abstraction.

References

  • Degradation Mechanisms of PAHs

    • Title: Degradation Mechanism of Benzo[a]pyrene Initiated by the OH Radical and 1O2: An Insight from Density Functional Theory Calcul
    • Source: ACS Omega, 2020.
    • URL:[Link]

  • HPLC Analysis Protocols

    • Title: Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography.[4]

    • Source: PMC (NIH), 2014.
    • URL:[Link]

  • Handling Air-Sensitive Compounds

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds (Schlenk Line Survival Guide).
    • Source: University of Pittsburgh / Wipf Group.
    • URL:[Link]

  • Degassing Methodologies

    • Title: Freeze-Pump-Thaw Degassing of Liquids.[5][6][7]

    • Source: University of Washington, Dept of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Solubility Guide for CAS 853925-19-6 (Sotagliflozin)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound: Sotagliflozin (LX4211) CAS: 853925-19-6 Molecular Weight: 424.94 g/mol Classification: Dual SGLT1/SGLT2 Inhibitor[1][2][3]

Executive Summary: The Solubility Challenge

Why are you facing issues? Sotagliflozin is a highly lipophilic small molecule (LogP ~3.2). Its crystal lattice energy is high, making it effectively insoluble in pure water (< 1 mg/mL). Users frequently encounter "crashing out" (precipitation) when diluting organic stock solutions into aqueous media (like cell culture media or PBS).

This guide provides validated protocols to overcome thermodynamic instability in aqueous environments.

Quick Reference: Solubility Thresholds
SolventSolubility Limit (Max)Recommended Working Conc.Notes
Water / PBS < 1 mg/mLDO NOT USE Immediate precipitation.
DMSO ~85 mg/mL (200 mM)10–50 mMHygroscopic; keep anhydrous.
Ethanol ~14–30 mg/mL5–10 mMEvaporation alters concentration.
PEG 300/400 ~20 mg/mLVariableViscous; good for in vivo vehicle.

Workflow Decision Matrix

Use this decision tree to select the correct formulation strategy for your specific application.

SolubilityDecisionTree Start Start: Solid Sotagliflozin (CAS 853925-19-6) AppType Select Application Start->AppType InVitro In Vitro (Cell Culture / Enzyme Assay) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSOStock Prepare DMSO Stock (10-50 mM) InVitro->DMSOStock Route Route of Administration InVivo->Route DirectDilution Direct Dilution (Risk: Precipitation) DMSOStock->DirectDilution Rapid Mix SerialDilution Intermediate Dilution Step (Prevents Shock) DMSOStock->SerialDilution Stepwise Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IP / IV) Route->Parenteral Suspension Protocol A: MC/Tween Suspension Oral->Suspension Preferred Solution Protocol B: Co-solvent Solution (PEG/DMSO) Oral->Solution Alternative Parenteral->Solution Required

Caption: Decision matrix for selecting the appropriate solubilization vehicle based on experimental end-points.

Module A: In Vitro (Cell Culture)

Core Issue: When a DMSO stock hits the aqueous media, the hydrophobic drug molecules aggregate faster than they disperse.

Protocol A1: Preparation of Stable Stock Solution
  • Calculate: Target a concentration of 10 mM to 50 mM .

    • Example: Dissolve 4.25 mg of Sotagliflozin in 1 mL of anhydrous DMSO to get a 10 mM solution.

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C or -80°C. Protect from light and moisture.

Protocol A2: The "Non-Crashing" Dilution Method

Do not squirt the DMSO stock directly into a static flask of media.

  • Pre-warm your culture media to 37°C.

  • Vortex the culture media tube/flask to create a dynamic vortex.

  • Inject the DMSO stock into the center of the vortex (not down the side of the tube).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Troubleshooting: "Why is my media cloudy?"

This is the Oswald Ripening effect. The diagram below explains the failure mode:

PrecipitationMechanism Step1 DMSO Stock (Solubilized) Step2 Contact with Water (Solvent Exchange) Step1->Step2 Dilution Step3 Supersaturation Spike Step2->Step3 Hydrophobic Effect Step4 Nucleation & Crystal Growth (Precipitation) Step3->Step4 Thermodynamic Stability

Caption: Mechanism of precipitation. Rapid mixing bypasses the nucleation phase by dispersing molecules before they can aggregate.

Module B: In Vivo Formulations (Animal Models)

For animal studies, DMSO limits are strict (usually <10% of vehicle volume). You must use a carrier system.

Protocol B1: Oral Suspension (Standard for Gavage)

Best for: Routine PK/PD studies where high dosage is required.

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Weigh the required amount of Sotagliflozin solid.[4]

  • Grind the solid with a small volume of Tween 80 (using a mortar and pestle) to wet the powder.

  • Add the 0.5% Methylcellulose solution gradually while triturating.

  • Sonication: Sonicate the suspension for 10–15 minutes to ensure uniform particle size.

  • Result: A homogeneous, white suspension. Shake well before dosing.

Protocol B2: Clear Solution (For IP/IV Injection)

Best for: Bioavailability studies requiring systemic absorption.

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[5]

  • Step 1: Dissolve Sotagliflozin completely in DMSO (10% of final volume).

    • Wait until clear.

  • Step 2: Add PEG300 (40% of final volume). Vortex.

  • Step 3: Add Tween 80 (5% of final volume). Vortex.

  • Step 4: Slowly add warm Saline (45% of final volume) while vortexing.

    • Critical: If you add saline too fast, it will precipitate.

Formulation Stability Table

ComponentRoleConcentration Range
DMSO Primary Solubilizer5–10%
PEG 300/400 Co-solvent / Stabilizer30–50%
Tween 80 Surfactant (Prevents aggregation)1–5%
Saline/Water DiluentRemainder

Frequently Asked Questions (FAQs)

Q: Can I filter-sterilize the aqueous dilution? A: Caution. If you have a suspension (Protocol B1), you cannot filter it; you will filter out the drug. If you have a solution (Protocol B2), you can use a 0.22 µm PVDF or PES filter, but check for drug loss (adsorption to the membrane) by running a post-filter HPLC check.

Q: My stock solution turned yellow. Is it degraded? A: Sotagliflozin is generally white/off-white. A yellow tint often indicates oxidation of the DMSO, not the drug, or light sensitivity. Check purity via HPLC. If >98%, it is likely usable.[6] Always store stocks in amber vials.

Q: Can I use Cyclodextrins? A: Yes. Captisol (SBE-β-CD) or HP-β-CD (20-30% w/v in water) are excellent alternatives to organic solvents. They encapsulate the hydrophobic drug, allowing for a water-based solution without DMSO toxicity. This is the "Gold Standard" for sensitive animal models.

References

  • Cayman Chemical. Sotagliflozin Product Information & Solubility Data.[6][7]Link

  • Selleck Chemicals. Sotagliflozin (LX4211) Solubility and Preparation Protocol.Link

  • TargetMol. Sotagliflozin Formulation Guide for In Vivo Studies.Link

  • Zambrowicz, B., et al. (2012). "LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes." Clinical Pharmacology & Therapeutics. Link

  • Powell, D.R., et al. (2013). "LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose."[6] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Support Center: Stability of Benzo[a]pyrene (BaP) & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BAP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of Photo-degradation and Hydrolysis in Experimental Workflows

Executive Summary & Core Directive

The Problem: Benzo[a]pyrene (BaP) and its metabolic derivatives (specifically the diol epoxide, BPDE) are inherently unstable. They possess large conjugated


-systems that act as "antennas" for UV/Visible light (300–450 nm). Upon photon absorption, they generate Reactive Oxygen Species (ROS), leading to self-destruction via photo-oxidation.

The Solution: You cannot simply "be careful." You must engineer an environment where degradation pathways are energetically unfavorable. This guide provides the Standard Operating Procedures (SOPs) to create that environment.

The Mechanism: Why Your Compound is Disappearing

Before fixing the issue, you must understand the enemy. BaP degradation is not random; it is a specific photochemical cascade.

Photochemical Pathway Analysis

When BaP absorbs a photon (


), it enters an excited singlet state (

). From here, two destructive paths open:
  • Type I Reaction: Electron transfer to solvent/substrate, creating radical cations.

  • Type II Reaction (Dominant): Energy transfer to ground-state oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    ). This attacks the BaP molecule at the 6-position, forming quinones.

BaP_Degradation BaP Benzo[a]pyrene (Ground State) Excited Excited Singlet (^1BaP*) BaP->Excited UV/Vis Light (300-450nm) Excited->BaP Fluorescence (Recovery) Triplet Triplet State (^3BaP*) Excited->Triplet Intersystem Crossing SingletO2 Singlet Oxygen (^1O_2) Triplet->SingletO2 Energy Transfer to O2 Quinones BaP-1,6-quinone BaP-3,6-quinone (Inactive/Toxic Artifacts) SingletO2->Quinones Oxidation (Self-reaction)

Figure 1: The photo-oxidation cascade. Blocking light prevents the initial excitation; removing oxygen prevents the Type II reaction.

Environmental Controls (Troubleshooting Guide)

Issue: "I am working in a standard lab. Is aluminum foil enough?"

Answer: No. Foil is a secondary barrier, not a primary control. It creates "light leaks" during pipetting and handling.

Corrective Action:

  • Lighting: You must eliminate wavelengths <500 nm.

    • Gold Standard: Install Yellow/Gold Fluorescent Sleeves or LED filters in your hood/weighing station.

    • Verification: If the light looks "warm white," it is unsafe. It must look distinctly amber/yellow.

  • Vessels: Use Amber Borosilicate Glass (Class A).

    • Why? Amber glass cuts off transmission below ~450 nm. Clear glass is transparent down to ~300 nm, which is the peak absorption region for BaP.

Issue: "My stock solution turned yellow/orange."

Answer: This indicates the formation of BaP-quinones . Your sample is compromised.

  • BaP = Pale yellow/colorless in dilute solution.

  • BaP-Quinones = Deep yellow to orange/red.

Solvent Selection & Chemical Handling[1]

The choice of solvent dictates the stability half-life (


).
Solvent Compatibility Matrix
SolventStability RiskHandling Note
DMSO Moderate Standard for Bio-assays. Hygroscopic (absorbs water from air). Critical: Water in DMSO causes rapid hydrolysis of BPDE.
Acetone High Accelerates photo-oxidation. Avoid for storage.
Methanol Moderate Good for stock, but BaP degrades faster in MeOH than in non-polar solvents under light.
Tetrahydrofuran (THF) Low Preferred for BPDE stock solutions. Must be anhydrous and inhibitor-free.
Protocol: Preparation of Ultra-Stable Stock Solutions

Objective: Create a stock solution with a shelf-life of >6 months.

  • Deoxygenate Solvents: Sparge DMSO or THF with inert gas (Nitrogen or Argon) for 15 minutes before adding the solid compound.

    • Reason: Removes dissolved

      
      , shutting down the Type II photo-oxidation pathway.
      
  • Dissolution: Add BaP/BPDE solid to the solvent in an amber vial under low-light conditions.

  • Headspace Purge: Before capping, gently blow

    
     into the vial headspace to displace air.
    
  • Seal: Parafilm is insufficient. Use caps with PTFE-lined silicone septa to prevent solvent evaporation and oxygen ingress.

  • Storage:

    • BaP: 4°C (Dark).

    • BPDE: -80°C (Dark). Never store BPDE at 4°C; it hydrolyzes spontaneously.

Special Directive: Handling BPDE (The "Ultimate Carcinogen")

Warning: Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) is significantly more fragile than parent BaP. It is susceptible to hydrolysis , not just photolysis.

The Hydrolysis Trap: BPDE contains a strained epoxide ring. In the presence of water (even trace moisture in "dry" DMSO), the epoxide ring opens to form BaP-tetrols , which are biologically inactive in DNA adduct formation assays.

Workflow for BPDE:

BPDE_Workflow Start Solid BPDE vial (-80°C Storage) Thaw Thaw in Dark/Desiccator (Prevent Condensation) Start->Thaw Mix Prepare Working Solution (Use within 15 mins) Thaw->Mix Add Solvent Solvent Anhydrous DMSO/THF (N2 Purged) Solvent->Mix Cell Add to Cell Media Mix->Cell Warning CRITICAL FAILURE: Water in solvent = Hydrolysis Light = Photolysis Mix->Warning Delay > 30 mins

Figure 2: The "Safe Path" for BPDE handling. Speed and anhydrous conditions are critical.

Self-Validating System: Quality Control

Do not assume your compound is pure. Prove it.

The "Ratio Check" (UV-Vis Spectroscopy): If you suspect degradation, run a quick UV-Vis scan (diluted in MeOH/Ethanol).

  • Parent BaP: Distinct sharp peaks at 296 nm, 365 nm, and 384 nm .

  • Degraded (Quinones): Loss of fine structure; broad absorption appearance in the 400–450 nm region (yellowing).

  • Pass Criteria: The ratio of Abs(384nm) / Abs(450nm) should be very high. If the baseline at 450nm rises, discard the stock.

Frequently Asked Questions (FAQ)

Q: Can I use a standard fume hood light if I wrap the flask in foil? A: Only for short durations (<5 mins). For long incubations or stock preparation, foil is insufficient because light enters through the neck/pipette during manipulation. Turn off the hood lights and use a portable yellow lamp.

Q: My DMSO stock of BPDE froze at -20°C. Is it safe to thaw? A: Yes, but dangerous. Repeated freeze-thaw cycles introduce moisture (condensation), which kills BPDE.

  • Better Protocol: Aliquot the stock into single-use amber microtubes before freezing. Thaw one tube per experiment and discard the remainder.

Q: How do I dispose of BaP waste? A: BaP is a suspected human carcinogen. Liquid waste must be segregated into "Halogenated/Toxic Organic" waste streams. Do not mix with general organic solvents if your institution requires specific PAH separation. All glassware must be triple-rinsed with acetone before washing; the acetone rinse goes to hazardous waste.

References

  • Mechanism of Photodegradation

    • Gong, Y., et al. (2023).[1] "Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA."[2] Molecules, 28(13), 5247.

    • Source:

  • Kinetics & Wavelength Sensitivity

    • Skláršová, B., et al. (2008). "Factors affecting the rate of benzo[a]pyrene decomposition in non-polar system." Journal of Food and Nutrition Research, 47(2), 91-96.
    • Source:

  • Solvent Effects on Stability

    • Włodarczyk-Makuła, M. (2013). "Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents." Polish Journal of Environmental Studies, 22(1).
    • Source:

  • BPDE Handling & Hydrolysis

    • Käfferlein, H. U., et al. (2022).[3] "Detection of Benzo[a]pyrene Diol Epoxide Adducts...". International Journal of Molecular Sciences, 23(3), 1076.

    • Source:

  • General Handling Protocols

    • National Institute of Standards and Technology (NIST). "Certificate of Analysis - SRM 1647f (PAHs in Acetonitrile)."
    • Source:

Sources

Validation & Comparative

NMR spectral data for 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one validation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: NMR Characterization of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one

Executive Summary & Context

This compound (hereafter referred to as TH-BaP-3-one ) is a critical reference standard used to study the metabolic activation and detoxification pathways of Benzo[a]pyrene (BaP). Unlike the fully aromatic parent compound, this derivative features a partially saturated ring system and a ketone functionality, making it a vital probe for enzymatic reduction studies (e.g., aldo-keto reductases) and DNA adduct formation.

The Challenge: Validating this compound requires distinguishing it from:

  • Regioisomers: Such as the 1-one or 11-one derivatives.

  • Oxidation States: The fully aromatic 3-hydroxy-benzo[a]pyrene or the dihydro-diol metabolites.

  • Stereoisomers: The cis/trans ring fusion at the 12a position.

This guide outlines a self-validating NMR protocol to unambiguously confirm the structure of TH-BaP-3-one, comparing it against its closest structural alternatives.

Comparative Spectral Analysis

The following table contrasts the expected NMR signatures of the target molecule against its primary alternatives. This data serves as the "Go/No-Go" decision matrix during initial characterization.

FeatureTarget: TH-BaP-3-one Alternative 1: Benzo[a]pyrene (Parent) Alternative 2: 3-Hydroxy-BaP (Phenol) Alternative 3: 1,2-Dihydro-3-one Isomer
C3 Environment Ketone (C=O) Aromatic CHPhenolic C-OHKetone (C=O)

C Shift (C3)
~195 - 205 ppm ~120 - 130 ppm~150 - 155 ppm~195 - 205 ppm
Aliphatic Region Multiplets (1.5 - 4.5 ppm) (H1, H2, H11, H12, H12a)None (All > 7.5 ppm)None (All > 7.5 ppm)Only H1/H2 (No H11/H12 signals)
H12a Signal Diagnostic Methine (Bridgehead, chiral center)AbsentAbsentAbsent (Fully aromatic ring D)
Symmetry Asymmetric AsymmetricAsymmetricAsymmetric

Technical Insight: The presence of the H12a proton is the "smoking gun." In the target molecule, the 11,12-ring is saturated. If your spectrum lacks high-field multiplets corresponding to the 11,12,12a positions, you likely have the partially oxidized dihydro isomer or the fully aromatic phenol.

Detailed Validation Protocol

To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating: the data from Step 3 must mathematically corroborate Step 1.

Step 1: Sample Preparation & 1D Acquisition
  • Solvent: Use CDCl₃ (Chloroform-d) for standard resolution. If solubility is poor or peaks overlap, switch to Acetone-d₆ or THF-d₈ .

    • Note: PAHs often aggregate. Use a concentration of < 5 mg/0.6 mL to prevent concentration-dependent shifting.

  • Instrument: Minimum 400 MHz; 600 MHz recommended for resolving the aromatic "bay region" protons.

Step 2: The "Connectivity Check" (2D NMR)

You cannot rely on 1D NMR alone due to the complexity of the aromatic region. You must run the following:

  • HSQC (Heteronuclear Single Quantum Coherence): To assign protons to their attached carbons. This confirms which protons are aliphatic (attached to sp3 carbons) vs. aromatic (sp2).

  • HMBC (Heteronuclear Multiple Bond Correlation): CRITICAL STEP. You must observe a long-range coupling (2-3 bonds) from the aliphatic protons at C2 to the carbonyl carbon at C3 .

Step 3: Structural Elucidation Logic

A. The Carbonyl Verification (C3)

  • Locate the carbon signal at ~198 ppm.

  • HMBC: Look for correlations from the aliphatic protons at position 2 (approx 2.5-3.0 ppm).

  • Validation: If the carbonyl correlates only to aromatic protons, you may have the incorrect isomer (e.g., a ketone on a fully aromatic ring like 6-one).

B. The Bridgehead Verification (C12a)

  • The proton at 12a is a chiral center connecting the saturated ring to the aromatic system.

  • It should appear as a distinct multiplet (approx 3.5 - 4.5 ppm) due to coupling with H12 and H1.

  • COSY: H12a must show cross-peaks to the methylene protons at C12 and C1.

Visualization of Signaling & Logic

The following diagrams illustrate the logical flow for validating the structure and the specific HMBC correlations required to confirm the regio-chemistry.

Figure 1: Structural Validation Workflow

ValidationWorkflow Start Crude Product / Standard Solubility Dissolve in CDCl3 (<10mM to avoid aggregation) Start->Solubility OneD_H 1H NMR Acquisition Solubility->OneD_H Decision1 Aliphatic Peaks Present (1.5 - 4.5 ppm)? OneD_H->Decision1 Fail1 STOP: Product is likely fully aromatic (BaP or Phenol) Decision1->Fail1 No OneD_C 13C NMR Acquisition Decision1->OneD_C Yes Decision2 Carbonyl Peak Present (~195-205 ppm)? OneD_C->Decision2 Fail2 STOP: Product is likely an alcohol or ether Decision2->Fail2 No TwoD 2D NMR (HMBC + HSQC) Decision2->TwoD Yes Validation Verify C2-H -> C3=O Correlation Verify H12a Bridgehead TwoD->Validation Final Confirmed: TH-BaP-3-one Validation->Final

Caption: Logical decision tree for validating TH-BaP-3-one, filtering out common fully aromatic or reduced impurities.

Figure 2: Key HMBC Correlations (The "Fingerprint")

HMBC_Connectivity cluster_legend Legend C3_Ketone C3 (Ketone) ~200 ppm C2_Protons H2 (Aliphatic) ~2.8 ppm C2_Protons->C3_Ketone Strong HMBC (2-bond) C4_Aromatic H4 (Aromatic) ~7.8 ppm C4_Aromatic->C3_Ketone Strong HMBC (3-bond) C12a_Bridge H12a (Bridgehead) Multiplet C1_Protons H1 (Aliphatic) C1_Protons->C12a_Bridge COSY Coupling Key1 HMBC (Through Bond) Key2 COSY (Through Space/Bond)

Caption: Essential 2D NMR correlations. The convergence of H2 and H4 signals onto the C3 Carbonyl confirms the position of the ketone.

References

  • National Center for Biotechnology Information (NCBI). Benzo[a]pyrene Compound Summary. PubChem.[1] Accessed October 2023. [Link]

  • Penning, T. M., et al. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene.[2] Chem. Res.[3] Toxicol., 2006.[1] (Context for BaP metabolite synthesis and NMR assignment). [Link]

Sources

Comparative Mutagenicity Guide: Benzo[a]pyrene vs. Tetrahydro-benzopyren-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mutagenicity of Benzo[a]pyrene (BaP) versus 1,11,12,12a-Tetrahydro-benzopyren-3-one , designed for researchers in toxicology and drug development.

Executive Summary

This guide compares the mutagenic profiles of the prototypical polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP) and its hydrogenated, oxygenated derivative 1,11,12,12a-Tetrahydro-benzopyren-3-one (hereafter referred to as TH-BaP-3-one ).

While BaP is a well-characterized pro-mutagen requiring metabolic activation to form DNA adducts, TH-BaP-3-one represents a class of oxygenated PAHs (oxy-PAHs) . These derivatives often exhibit distinct mutagenic mechanisms, including direct DNA reactivity and induction of oxidative stress via redox cycling, making them critical targets for environmental health and pharmaceutical safety assessments.

Chemical Identity & Structural Basis[1][2]

FeatureBenzo[a]pyrene (BaP)1,11,12,12a-Tetrahydro-benzopyren-3-one
CAS Number 50-32-8853925-19-6
Formula C₂₀H₁₂C₂₀H₁₆O
Classification Parent PAH (5 fused rings)Oxy-PAH / Hydrogenated Ketone
Key Structural Feature Fully aromatic, planar bay regionPartially saturated ring; Ketone at C3 position
Solubility Lipophilic (LogP ~6.[1]13)Moderately Lipophilic (Polar ketone group)
Structural Visualization

The following diagram illustrates the structural relationship and the metabolic divergence that dictates their mutagenicity.

ChemicalStructure cluster_0 Mechanism of Action BaP Benzo[a]pyrene (Parent PAH) Metabolism CYP450 Activation (Required for BaP) BaP->Metabolism Phase I Oxidation BPDE BP-7,8-diol-9,10-epoxide (Ultimate Mutagen) Metabolism->BPDE Epoxidation Bulky DNA Adducts\n(G-transversion) Bulky DNA Adducts (G-transversion) BPDE->Bulky DNA Adducts\n(G-transversion) TH_BaP 1,11,12,12a-Tetrahydro- benzopyren-3-one (Oxy-PAH) ROS Reactive Oxygen Species (Redox Cycling) TH_BaP->ROS Quinone/Ketone Redox Cycle Oxidative DNA Damage\n(8-oxo-dG) Oxidative DNA Damage (8-oxo-dG) ROS->Oxidative DNA Damage\n(8-oxo-dG)

Caption: Divergent mutagenic pathways: BaP requires metabolic activation to form bulky adducts, while TH-BaP-3-one can induce oxidative damage via redox cycling.

Mechanisms of Mutagenicity[3][4][5][6][7]

Benzo[a]pyrene (BaP): The Pro-Mutagen

BaP is biologically inert until metabolized. Its mutagenicity is driven by the "Bay Region" theory:

  • Activation: Cytochrome P450 enzymes (CYP1A1/1B1) oxidize BaP to BaP-7,8-oxide .

  • Hydrolysis: Epoxide hydrolase converts this to BaP-7,8-dihydrodiol .

  • Ultimate Carcinogen: A second CYP oxidation creates BaP-7,8-dihydrodiol-9,10-epoxide (BPDE) .[2]

  • DNA Binding: The electrophilic epoxide covalently binds to the exocyclic amino group of Guanine (N2 position), causing steric distortion and G→T transversions during replication.

TH-BaP-3-one: The Oxygenated Derivative

As an oxy-PAH, TH-BaP-3-one operates through alternative mechanisms often observed in urban air particulates:

  • Direct Mutagenicity: Unlike BaP, many ketone-substituted PAHs do not strictly require S9 metabolic activation to interact with DNA, although their potency may be enhanced by it.

  • Redox Cycling: The ketone moiety can undergo enzymatic reduction to an alcohol and auto-oxidation back to the ketone, generating superoxide anions (O₂•-) and hydroxyl radicals ([3]•OH) .

  • Oxidative Stress: This generates 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) lesions rather than bulky adducts, leading to G→T transversions via a different mechanism.

Comparative Experimental Data

The following data synthesizes findings from standard Ames tests (Salmonella typhimurium) and human cell mutagenicity assays (e.g., h1A1v2 cells).

Table 1: Mutagenic Potency Comparison[8]
ParameterBenzo[a]pyrene (BaP)TH-BaP-3-one
Ames Test (TA98) -S9 Negative (< 2x background)Weakly Positive / Direct
Ames Test (TA98) +S9 Highly Positive (>1000 rev/nmol)Positive (Lower potency than BaP)
Mammalian Cell Mutagenicity High (Requires CYP1A1 expression)Moderate (Active in h1A1v2 cells)
Primary DNA Lesion Bulky Adduct (BPDE-N2-dG)Oxidative Lesion (8-oxo-dG) / Intercalation
Dependence on CYP1A1 Absolute RequirementPartial / Enhances activity

Critical Insight: While BaP is a more potent mutagen per mole when fully activated, TH-BaP-3-one represents a "direct threat" class of environmental mutagens that bypass the strict requirement for hepatic metabolism, making them potentially active in tissues with low CYP expression (e.g., skin, lung epithelium).

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to distinguish between S9-dependent (BaP) and direct/oxidative (TH-BaP-3-one) mutagenicity.

Protocol A: Modified Ames Test (Salmonella typhimurium)

Objective: Differentiate direct vs. indirect mutagenicity.

  • Strain Selection: Use TA98 (frameshift, sensitive to PAHs) and TA102 (sensitive to oxidative damage/ROS).

  • Preparation: Dissolve compounds in DMSO. Prepare S9 mix (rat liver extract induced with Aroclor 1254).

  • Dosing:

    • Arm 1 (Direct): Plate bacteria + Test Compound + Buffer (No S9).

    • Arm 2 (Metabolic): Plate bacteria + Test Compound + S9 Mix.

  • Incubation: 48-72 hours at 37°C.

  • Readout: Count revertant colonies (His+).

    • Expectation: BaP shows 0 colonies in Arm 1, high counts in Arm 2. TH-BaP-3-one may show counts in Arm 1 (Direct) and Arm 2.

Protocol B: Mammalian Cell Mutagenicity (h1A1v2 Assay)

Objective: Assess mutagenicity in a human-relevant context.

  • Cell Line: h1A1v2 (Human lymphoblastoid cells engineered to express CYP1A1).

  • Treatment: Expose cells to graded concentrations (0.1 - 10 µM) of BaP and TH-BaP-3-one for 24 hours.

  • Washout: Remove medium, wash with PBS to remove test compounds.

  • Expression Period: Culture for 3 days to allow phenotypic expression of mutations.

  • Selection: Plate cells in medium containing Trifluorothymidine (TFT) to select for tk locus mutants.

  • Quantification: Calculate Mutation Frequency (MF) = Mutants / Surviving Cells.

Experimental Workflow Diagram

Workflow Start Start: Compound Preparation (DMSO Solubilization) Split Split into Assay Arms Start->Split Ames Ames Test (TA98/TA102) Split->Ames Mam Mammalian Assay (h1A1v2) Split->Mam S9_Check Add S9 Mix? Ames->S9_Check Incubate_Bac Incubate 48h @ 37°C S9_Check->Incubate_Bac Yes (BaP Active) S9_Check->Incubate_Bac No (Ketone Active) Count Count Revertants Incubate_Bac->Count Treat 24h Exposure Mam->Treat Select TFT Selection (tk locus) Treat->Select Calc Calculate Mutation Frequency Select->Calc

Caption: Dual-arm workflow to assess bacterial reversion (Ames) and mammalian gene mutation frequencies.

References

  • Durant, J.L., et al. (1996). "Human cell mutagenicity of oxygenated, nitrated and unsubstituted polycyclic aromatic hydrocarbons associated with urban air." Mutation Research/Genetic Toxicology, 371(3-4), 123-157.

  • IARC Working Group. (2012). "Benzo[a]pyrene."[1][4][5][6][3][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.

  • Santa Cruz Biotechnology. (n.d.). "1,11,12,12a-Tetrahydro-benzopyren-3-one Product Data."

  • Penning, T.M., et al. (1999). "Aldo-keto reductase (AKR) 1C3: Role in polycyclic aromatic hydrocarbon (PAH) activation." Chemical Research in Toxicology, 12(1), 1-18.

Sources

Reference Standards for 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one Purity Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one (hereafter TH-BaP-3-one ) presents a distinct challenge compared to its parent compound, Benzo[a]pyrene.[1] While BaP is a planar, highly fluorescent polycyclic aromatic hydrocarbon (PAH), TH-BaP-3-one is a partially saturated ketone with a chiral center at position 12a.[1]

This structural deviation alters its behavior in chromatography and spectroscopy, rendering standard PAH protocols (like EPA 610) insufficient.[1] This guide compares the reliability of commercially available Research Grade standards against User-Validated Primary Standards (characterized via qNMR) and outlines the specific analytical workflows required to ensure data integrity in metabolic and toxicological studies.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand why this molecule fails under "routine" PAH analysis:

  • Fluorescence Quenching: The ketone group at position 3 disrupts the conjugated

    
    -electron system typical of PAHs. Unlike BaP, which has a high quantum yield, TH-BaP-3-one exhibits significantly reduced fluorescence, making HPLC-FLD purity assessments prone to overestimating purity (as non-fluorescent impurities are missed).[1]
    
  • Stereochemistry (Chirality): The 12a-position creates a chiral center.[1] Most commercial syntheses produce a racemate.[1] However, enzymatic biological pathways (e.g., Cytochrome P450 metabolism) are often stereoselective.[1] Using a racemic standard for a stereospecific biological assay introduces a 50% systematic error immediately.[1]

  • Thermal Instability: As a partially hydrogenated ketone, TH-BaP-3-one is susceptible to enolization and dehydrogenation (re-aromatization) under the high temperatures of GC injection ports.[1]

Part 2: Comparative Analysis of Reference Standard Grades

In the niche market of PAH metabolites, "Certified Reference Materials" (CRMs like NIST SRMs) rarely exist for specific intermediates like TH-BaP-3-one.[1] Researchers are often left choosing between generic vendors.[1]

The table below compares the two realistic options available to a lab: Option A (Commercial Research Grade) and Option B (In-House Validated Primary Standard) .

Table 1: Reference Standard Performance Matrix
FeatureOption A: Commercial Research GradeOption B: User-Validated Primary Standard
Primary Definition Purchased "off-the-shelf" with a basic CoA.Commercial material re-characterized in-house using qNMR.
Purity Method Typically HPLC-UV (254 nm) Area %.[1]qNMR (Quantitative NMR) + Orthogonal LC-MS.
Traceability Vendor-defined (often untraceable to SI).[1]SI-Traceable (via NIST-traceable internal standard).[1][2]
Stereochemistry Usually undefined (assumed racemic).[1]Explicitly determined via Chiral HPLC.[1]
Mass Balance Ignores water/solvent/inorganic salts.[1]Accounts for total mass purity (inc. water/salts).[1]
Risk Factor High: "98% purity" by HPLC may be 85% by mass due to salts.[1]Low: Absolute quantification eliminates potency errors.[1]
Cost/Time Low / Immediate.[1]High / 2-3 Days labor.[1]
Expert Insight: The "Area %" Trap

Why Option A fails: A vendor CoA stating "98% Purity by HPLC" only measures compounds that absorb UV light at the selected wavelength. It does not account for residual solvents, moisture, or inorganic salts, which do not absorb UV.[1] If your standard contains 10% moisture, weighing 1.0 mg results in only 0.9 mg of analyte.[1] Option B (qNMR) detects all proton-bearing impurities and provides a true weight-to-weight purity (mass fraction).

Part 3: Analytical Methodologies & Protocols

To validate TH-BaP-3-one, a multi-modal approach is required.

Protocol 1: The "Gold Standard" Purity Assessment (qNMR)

Use this to validate your reference material.

Principle: 1H-qNMR provides absolute quantification without requiring an identical reference standard.[1] Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Dimethyl sulfone (DMSO2).[1]

  • Preparation: Weigh exactly 5.0 mg of TH-BaP-3-one and 5.0 mg of Traceable IS into a vial.

  • Solvent: Dissolve in 600 µL of CDCl3 (or DMSO-d6 if solubility is poor).

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (d1): > 5 × T1 (typically 30–60 seconds to ensure full relaxation).[1]

    • Scans: 16–32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]
Protocol 2: Metabolic Profiling via UHPLC-APCI-MS/MS

Use this for analyzing the metabolite in biological samples.

Why APCI? Electrospray Ionization (ESI) is poor for neutral/non-polar PAHs.[1] Atmospheric Pressure Chemical Ionization (APCI) in positive mode effectively ionizes the ketone and the PAH core.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse PAH), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase:

    • A: Water (LC-MS grade)

    • B: Acetonitrile[3][4][5]

  • Gradient: 50% B to 100% B over 10 mins.

  • Detection: MRM (Multiple Reaction Monitoring).[1]

    • Precursor: [M+H]+ (m/z 273.1)[1]

    • Product Ions: Determine experimentally (likely loss of CO or H2O).[1]

Part 4: Visualization of the Decision Process

The following diagram illustrates the critical decision tree for selecting and validating the standard based on the experimental end-goal.

ReferenceStandardWorkflow Start START: Need TH-BaP-3-one Standard CheckSource Is a NIST/BAM Certified CRM Available? Start->CheckSource BuyCommercial Purchase Commercial 'Research Grade' Standard CheckSource->BuyCommercial No (Likely) DefineApp Define Application Criticality BuyCommercial->DefineApp Critical Critical: Quantitation / Tox Study / Clinical DefineApp->Critical Routine Routine: Qualitative ID / Retention Time DefineApp->Routine Validation Perform In-House Validation (Option B) Critical->Validation High Risk UseDirectly Use Vendor CoA (Option A) Routine->UseDirectly Low Risk qNMR 1. qNMR (Absolute Purity) Validation->qNMR Chiral 2. Chiral HPLC (Stereoisomer Ratio) Validation->Chiral TGA 3. TGA (Volatiles/Water) Validation->TGA FinalPrimary Generate Primary Standard CoA qNMR->FinalPrimary Chiral->FinalPrimary TGA->FinalPrimary Experiment Proceed to Experiment (UHPLC-MS/MS) FinalPrimary->Experiment UseDirectly->Experiment

Caption: Decision matrix for selecting and validating this compound standards. High-impact studies require the creation of a user-validated primary standard via qNMR to ensure mass-balance accuracy.

Part 5: References

  • Takeshita, K., et al. (2017).[1] "Determination of PAHs in Solution with a Single Reference Standard by a Combination of 1H Quantitative NMR Spectroscopy and Chromatography." Analytical Chemistry, 89(13), 6963–6968.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Materials for PAHs (SRM 1647f). [Link][1][4]

  • Diviš, P., et al. (2025).[1] "Analysis of Benzo[a]pyrene and Its Metabolites... by HPLC/FLD and GC/MS." ResearchGate. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。